molecular formula C21H19NO7S B14891304 4,5'-Dimethylangelicin-NHS

4,5'-Dimethylangelicin-NHS

Cat. No.: B14891304
M. Wt: 429.4 g/mol
InChI Key: OQZPARMWNHURPD-UHFFFAOYSA-N
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Description

4,5'-Dimethylangelicin-NHS is a useful research compound. Its molecular formula is C21H19NO7S and its molecular weight is 429.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C21H19NO7S

Molecular Weight

429.4 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-[(4,8-dimethyl-2-oxofuro[2,3-h]chromen-9-yl)methylsulfanyl]propanoate

InChI

InChI=1S/C21H19NO7S/c1-11-9-19(26)28-21-13(11)3-4-15-20(21)14(12(2)27-15)10-30-8-7-18(25)29-22-16(23)5-6-17(22)24/h3-4,9H,5-8,10H2,1-2H3

InChI Key

OQZPARMWNHURPD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)OC2=C1C=CC3=C2C(=C(O3)C)CSCCC(=O)ON4C(=O)CCC4=O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of 4,5'-Dimethylangelicin-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4,5'-Dimethylangelicin-NHS is a specialized derivative of 4,5'-Dimethylangelicin, an angular furocoumarin known for its photosensitizing properties.[1] This compound functions as a potent photochemotherapy agent, primarily through its ability to form covalent monoadducts with DNA upon activation by long-wave ultraviolet (UVA) light.[1][2] This photo-adduction process sterically hinders the machinery of DNA replication and transcription, leading to the inhibition of DNA and RNA synthesis and subsequent antiproliferative effects.[1][3] While the core mechanism is centered on DNA damage, related angelicins are known to modulate key cellular signaling pathways, including those involved in apoptosis and inflammation, suggesting a multi-faceted biological impact.[4][5] The inclusion of an N-Hydroxysuccinimide (NHS) ester suggests its design for stable amide bond formation with primary amine groups, potentially for conjugation to proteins or other molecules, although the primary focus of this guide is the action of the core 4,5'-Dimethylangelicin moiety. This document provides a detailed overview of its photochemical interaction with DNA, downstream cellular consequences, and standardized protocols for its experimental evaluation.

Core Mechanism of Action

Chemical Structure and Photochemical Properties

4,5'-Dimethylangelicin belongs to the angelicin family, a class of angular furocoumarins.[1] Unlike their linear isomers, such as psoralen, the angular structure of angelicin derivatives is critical to their mechanism.[5] Upon exposure to UVA radiation (typically around 365 nm), the furocoumarin ring system becomes photoexcited, enabling it to react with the pyrimidine bases of DNA.[1][2]

Photochemical DNA Interaction

The primary mechanism of action is a two-step process involving non-covalent intercalation followed by covalent photo-adduction.

  • Intercalation: The planar tricyclic structure of 4,5'-Dimethylangelicin allows it to insert itself (intercalate) between the base pairs of duplex DNA.[3] This initial, non-covalent binding is a prerequisite for the subsequent photochemical reaction.

  • Photo-adduction: Following intercalation, irradiation with UVA light excites the angelicin molecule, leading to the formation of a covalent bond with a pyrimidine base (e.g., thymine). Due to its angular geometry, 4,5'-Dimethylangelicin predominantly forms a single covalent bond, creating a monoadduct .[5][6] This is a key distinction from linear psoralens, which can form both monoadducts and interstrand cross-links. The formation of monoadducts results in lower overall phototoxicity compared to cross-linking agents.[5]

G cluster_workflow Photochemical DNA Adduction Workflow A 4,5'-Dimethylangelicin (Planar Molecule) C Non-covalent Intercalation Complex A->C B Duplex DNA B->C E Covalent DNA Monoadduct C->E Photocycloaddition D UVA Light (365 nm) Activation D->C F Inhibition of DNA/RNA Polymerases E->F

Caption: Workflow of 4,5'-Dimethylangelicin DNA photo-adduction.

Inhibition of Macromolecular Synthesis

The resulting DNA monoadducts act as significant lesions. They create a physical impediment that stalls the progression of DNA and RNA polymerases along the DNA template. This direct interference leads to a potent inhibition of both DNA replication and RNA transcription, which is the basis of the compound's antiproliferative activity observed in Ehrlich ascites tumor cells.[1][3]

Downstream Cellular and Signaling Pathways

While direct studies on the signaling pathways modulated by 4,5'-Dimethylangelicin are limited, the effects of its parent compound, angelicin, provide a strong inferential basis for its downstream cellular consequences.

Induction of Apoptosis

DNA damage is a potent trigger for programmed cell death (apoptosis). Angelicin has been shown to induce apoptosis in neuroblastoma cells through the intrinsic (mitochondrial) pathway.[4] This process involves:

  • Downregulation of Anti-Apoptotic Proteins: A decrease in the expression of Bcl-2 family proteins such as Bcl-2, Bcl-xL, and Mcl-1.[4]

  • Activation of Effector Caspases: The subsequent activation of initiator caspase-9 and executioner caspase-3, which orchestrate the dismantling of the cell.[4]

G cluster_pathway Inferred Apoptosis Induction Pathway A 4,5'-Dimethylangelicin + UVA Light B DNA Monoadducts (DNA Damage) A->B C Bcl-2, Bcl-xL, Mcl-1 (Anti-Apoptotic) B->C Inhibits D Caspase-9 Activation B->D Promotes E Caspase-3 Activation D->E F Apoptosis E->F

Caption: Inferred intrinsic apoptosis pathway initiated by DNA damage.

Modulation of Inflammatory Pathways

Angelicin also exhibits anti-inflammatory properties by inhibiting key signaling pathways like NF-κB and MAPK.[4]

  • NF-κB Pathway: Angelicin can inhibit the phosphorylation and subsequent nuclear translocation of NF-κB, a master regulator of inflammatory gene expression.[4]

  • MAPK Pathway: It has been shown to suppress the phosphorylation of p38 and JNK, two critical kinases in the MAPK signaling cascade that respond to cellular stress.[4]

G cluster_pathway Inferred Anti-Inflammatory Signaling A Inflammatory Stimulus C p38 / JNK Phosphorylation A->C D NF-κB Nuclear Translocation A->D B Angelicin Derivative B->C B->D E Inflammatory Response C->E D->E

Caption: Inhibition of NF-κB and MAPK inflammatory pathways.

Quantitative Data

Quantitative data, such as IC50 values for cytotoxicity or binding affinities for this compound, are not extensively documented in publicly available literature. However, data from the parent compound, angelicin, can provide context for its biological potency in other applications.

CompoundAssayTarget/Cell LineResult (IC50)Reference
AngelicinViral Replication Inhibitionγ-herpesviruses (MHV-68)28.95 µM[4]
4,5'-DimethylangelicinDNA/RNA SynthesisEhrlich Ascites Tumor CellsInhibition observed[1][3]

Key Experimental Protocols

The following protocols describe standard methodologies used to investigate the mechanism of action of photosensitizing agents like this compound.

Cell Viability Assessment (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[7]

  • Compound Treatment: Treat cells with a serial dilution of this compound. Include a solvent control (e.g., DMSO).

  • UVA Irradiation: Expose the plate to a controlled dose of UVA light (e.g., 365 nm) for a specified duration. A parallel "dark" plate (no UVA exposure) should be run to assess non-photochemical toxicity.

  • Incubation: Incubate the cells for a period of 48-72 hours.[7][8]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[7]

  • Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[7]

  • Data Analysis: Calculate cell viability as a percentage relative to the solvent control and determine the IC50 value.

G cluster_workflow MTT Assay Workflow A Seed Cells in 96-well plate B Treat with Compound +/- UVA A->B C Incubate (48-72h) B->C D Add MTT Reagent C->D E Incubate (4h) D->E F Solubilize with DMSO E->F G Read Absorbance (570 nm) F->G

Caption: Standard workflow for a cell viability (MTT) assay.

Apoptosis Detection (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Protocol:

  • Cell Treatment: Treat cells in a 6-well plate with the desired concentration of this compound and UVA light.

  • Incubation: Incubate for a relevant period (e.g., 24-48 hours).

  • Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[9][10]

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.

G cluster_workflow Apoptosis Detection Workflow A Treat Cells +/- UVA B Harvest & Wash Cells A->B C Resuspend in Binding Buffer B->C D Add Annexin V-FITC & Propidium Iodide C->D E Incubate (15 min, Dark) D->E F Analyze by Flow Cytometry E->F

Caption: Workflow for Annexin V/PI apoptosis analysis.

DNA Synthesis Inhibition (Precursor Incorporation Assay)

This method assesses the rate of DNA synthesis by measuring the incorporation of a radiolabeled nucleoside (e.g., ³H-thymidine).

Protocol:

  • Cell Treatment: Treat cells with this compound and UVA light as previously described.

  • Radiolabeling: During the final 4-6 hours of incubation, add ³H-thymidine to the culture medium.

  • Harvesting: Wash the cells with cold PBS to remove unincorporated ³H-thymidine.

  • Precipitation: Lyse the cells and precipitate the DNA using trichloroacetic acid (TCA).

  • Measurement: Collect the precipitate on a filter and measure the incorporated radioactivity using a scintillation counter.

  • Analysis: Compare the counts per minute (CPM) of treated samples to the untreated control to determine the percentage of inhibition of DNA synthesis.

References

4,5'-Dimethylangelicin-NHS as a Photosensitizer: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth overview of 4,5'-Dimethylangelicin-NHS as a promising photosensitizer for applications in photodynamic therapy (PDT). Angelicin derivatives, a class of furocoumarins, are known for their photochemical and photobiological properties, including their ability to interact with DNA upon photoactivation. The addition of an N-hydroxysuccinimide (NHS) ester functional group allows for the conjugation of 4,5'-Dimethylangelicin to various biomolecules, such as antibodies and proteins, enabling targeted delivery to specific cells or tissues. This guide covers the core principles of 4,5'-Dimethylangelicin-mediated photosensitization, including its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation and application.

Introduction to 4,5'-Dimethylangelicin and Photodynamic Therapy

Photodynamic therapy is a clinically approved, minimally invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to elicit cell death, primarily through the generation of reactive oxygen species (ROS), such as singlet oxygen. Angelicins are angular furocoumarins that have been investigated for their photosensitizing properties. 4,5'-Dimethylangelicin, a derivative of angelicin, has shown potential as a photochemotherapeutic agent due to its ability to form complexes with DNA in the dark and to induce antiproliferative effects upon irradiation.

The functionalization of 4,5'-Dimethylangelicin with an NHS ester group creates a reactive molecule that can be covalently linked to primary amine groups on biomolecules. This conjugation capability is a significant advantage for targeted PDT, as it allows for the specific delivery of the photosensitizer to cancer cells or other pathological tissues, thereby minimizing off-target toxicity.

Mechanism of Action

The therapeutic effect of this compound in PDT is initiated by the absorption of light of a specific wavelength. This process excites the photosensitizer from its ground state to a short-lived singlet excited state, which can then transition to a longer-lived triplet excited state through intersystem crossing. The triplet state photosensitizer can then follow two main pathways to induce cellular damage:

  • Type I Reaction: The photosensitizer in its triplet state can react directly with biomolecules, such as lipids, proteins, or nucleic acids, through electron or hydrogen transfer, leading to the formation of radical ions. These radicals can further react with oxygen to produce other ROS.

  • Type II Reaction: The triplet state photosensitizer can transfer its energy directly to ground-state molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂). Singlet oxygen is a potent oxidizing agent that can damage cellular components in its immediate vicinity, leading to apoptosis or necrosis.

The primary mechanism of action for many photosensitizers, including furocoumarins, in PDT is believed to be the Type II pathway, leading to singlet oxygen-mediated cellular damage. Furthermore, upon irradiation with UV light, angelicin and its derivatives can form photoadducts with the pyrimidine bases of DNA, which can inhibit DNA replication and transcription.

Quantitative Data

ParameterDescriptionTypical Method of Measurement
Molar Extinction Coefficient (ε) A measure of how strongly a chemical species absorbs light at a given wavelength.UV-Vis Spectroscopy
Fluorescence Quantum Yield (Φf) The ratio of photons emitted to photons absorbed.Fluorescence Spectroscopy
Singlet Oxygen Quantum Yield (ΦΔ) The efficiency of generating singlet oxygen upon photoexcitation.Direct measurement of ¹O₂ phosphorescence or indirect chemical trapping methods.
Photostability The ability of the photosensitizer to resist degradation upon exposure to light.UV-Vis or Fluorescence Spectroscopy over time during irradiation.
IC50 (Dark Toxicity) The concentration of the photosensitizer that causes 50% inhibition of cell viability in the absence of light.MTT assay, XTT assay, or similar cell viability assays.
IC50 (Phototoxicity) The concentration of the photosensitizer that causes 50% inhibition of cell viability upon irradiation with a specific light dose.MTT assay, XTT assay, or similar cell viability assays following PDT.

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the efficacy of this compound as a photosensitizer.

Synthesis of this compound Ester

A detailed, peer-reviewed synthesis protocol for this compound ester is not currently available in the public literature. Generally, the synthesis would involve the introduction of a carboxylic acid functional group onto the 4,5'-dimethylangelicin core, followed by activation with N-hydroxysuccinimide in the presence of a coupling agent like dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Conjugation of this compound to a Protein

This protocol provides a general procedure for labeling a protein with an NHS ester-functionalized photosensitizer. Optimization may be required for specific proteins and desired degrees of labeling.

Materials:

  • Protein solution (e.g., antibody) in a suitable buffer (e.g., PBS, pH 7.4)

  • This compound dissolved in an anhydrous organic solvent (e.g., DMSO or DMF)

  • 1 M Sodium bicarbonate (NaHCO₃), pH 8.3

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • PBS buffer

Procedure:

  • Prepare the protein solution at a concentration of 2-5 mg/mL in PBS.

  • Add 1/10th volume of 1 M NaHCO₃ to the protein solution to raise the pH to ~8.3.

  • Dissolve the this compound in DMSO or DMF to a concentration of 1-10 mg/mL.

  • Add the desired molar excess of the photosensitizer solution to the protein solution while gently vortexing. The optimal molar ratio should be determined empirically.

  • Incubate the reaction mixture for 1-2 hours at room temperature in the dark.

  • Purify the conjugate by passing the reaction mixture through a size-exclusion chromatography column pre-equilibrated with PBS to separate the labeled protein from the unreacted photosensitizer and byproducts.

  • Collect the protein-containing fractions. The degree of labeling can be determined spectrophotometrically by measuring the absorbance of the protein (e.g., at 280 nm) and the photosensitizer at its absorption maximum.

In Vitro Phototoxicity Assay (MTT Assay)

This protocol describes how to assess the phototoxic effect of this compound on a cancer cell line.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • This compound

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Light source with appropriate wavelength and power for photosensitizer activation

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Prepare a series of dilutions of this compound in complete cell culture medium.

  • Remove the old medium from the cells and add 100 µL of the photosensitizer dilutions to the wells. Include wells with medium only as a control. For dark toxicity, wrap a parallel plate in aluminum foil.

  • Incubate the cells with the photosensitizer for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

  • Wash the cells twice with PBS to remove the extracellular photosensitizer.

  • Add 100 µL of fresh complete medium to each well.

  • Irradiate the plate (except for the dark toxicity plate) with a specific light dose (e.g., 1-10 J/cm²).

  • Incubate the cells for 24-48 hours post-irradiation.

  • Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

  • Add 100 µL of MTT solvent to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the untreated control and determine the IC50 value.

Analysis of Apoptosis by Western Blot for Cleaved Caspase-3

This protocol outlines the detection of apoptosis by monitoring the cleavage of caspase-3.

Materials:

  • Treated and untreated cell pellets

  • RIPA buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk in TBST)

  • Primary antibody against cleaved caspase-3

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Lyse the cell pellets in RIPA buffer on ice.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against cleaved caspase-3 overnight at 4°C.

  • Wash the membrane with TBST.

  • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Strip the membrane and re-probe with the loading control antibody to ensure equal protein loading.

Signaling Pathways and Visualizations

Photodynamic therapy with this compound is expected to induce apoptosis through the generation of ROS. The following diagrams illustrate a generalized apoptotic signaling pathway and a typical experimental workflow for evaluating a photosensitizer.

Apoptosis_Pathway cluster_stimulus PDT with this compound cluster_cellular_damage Cellular Damage cluster_apoptosis Apoptosis Cascade Light Light PS 4,5'-DMA-NHS Oxygen Oxygen ROS Reactive Oxygen Species (¹O₂) Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage DNA_Damage DNA Damage ROS->DNA_Damage Bax_Bak Bax/Bak Activation Mitochondrial_Damage->Bax_Bak DNA_Damage->Bax_Bak Cytochrome_c Cytochrome c Release Bax_Bak->Cytochrome_c Apoptosome Apoptosome Formation (Apaf-1, Cyto c, pro-Caspase-9) Cytochrome_c->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Generalized PDT-induced intrinsic apoptosis pathway.

Experimental_Workflow cluster_synthesis Synthesis & Conjugation cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Studies Synthesis Synthesis of 4,5'-DMA-NHS Conjugation Conjugation to Targeting Moiety Synthesis->Conjugation Cell_Culture Cell Culture Incubation Incubation with PS-conjugate Cell_Culture->Incubation Irradiation Light Irradiation Incubation->Irradiation Uptake Cellular Uptake & Localization Incubation->Uptake Viability Cell Viability (MTT Assay) Irradiation->Viability Apoptosis_Assay Apoptosis Analysis (Western Blot) Irradiation->Apoptosis_Assay Animal_Model Tumor Xenograft Animal Model Administration Administration of PS-conjugate Animal_Model->Administration Tumor_Irradiation Tumor Irradiation Administration->Tumor_Irradiation Efficacy Tumor Growth Inhibition Tumor_Irradiation->Efficacy Histology Histological Analysis Efficacy->Histology

Angelicin derivatives for photochemotherapy

Author: BenchChem Technical Support Team. Date: November 2025

An In-Depth Technical Guide to Angelicin Derivatives for Photochemotherapy

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Angelicin, an angular furocoumarin, and its derivatives represent a promising class of photosensitizers for photochemotherapy, a treatment modality that combines a photosensitizing agent with light to induce localized cell death. Unlike their linear isomer psoralen, which is known for forming DNA interstrand cross-links and carries higher phototoxicity, angelicins primarily form DNA monoadducts upon UVA irradiation.[1] This fundamental difference potentially offers a better safety profile, reducing the risk of mutagenicity while retaining potent antiproliferative effects.[2][3] This guide provides a comprehensive technical overview of the mechanism of action, key signaling pathways, quantitative efficacy data, and detailed experimental protocols relevant to the preclinical development of angelicin derivatives for cancer photochemotherapy.

Core Mechanism of Action

The photochemotherapeutic activity of angelicin derivatives is initiated by their activation with Ultraviolet A (UVA) light. The mechanism is twofold, involving direct interaction with DNA and the generation of cytotoxic reactive oxygen species (ROS).

  • Type I & II Photosensitization: Upon UVA irradiation, the angelicin molecule transitions from its ground state to an excited singlet state, followed by intersystem crossing to a more stable triplet state. This excited triplet state can then participate in two types of reactions:

    • Type I Reaction: The photosensitizer reacts directly with biomolecules, such as lipids or proteins, or even DNA itself, through electron transfer, generating radical ions that can further react with oxygen to produce superoxide anions and other ROS.

    • Type II Reaction: The photosensitizer in its triplet state transfers energy directly to molecular oxygen (³O₂), generating highly reactive singlet oxygen (¹O₂), a potent cytotoxic agent that can oxidize cellular components, leading to apoptosis and necrosis.

  • DNA Photoadduct Formation: Angelicin's planar structure allows it to intercalate between the base pairs of DNA.[4] Subsequent UVA activation leads to a C₄-photocycloaddition reaction, primarily with pyrimidine bases like thymine, forming covalent monoadducts.[5][6] This is a key distinction from psoralens, which can form both monoadducts and interstrand cross-links. The resulting monoadducts disrupt DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[3]

G cluster_0 Photochemical Activation cluster_1 Cellular Damage Pathways Angelicin_Ground Angelicin (S₀) Angelicin_Singlet Excited Singlet State (S₁) Angelicin_Ground->Angelicin_Singlet Absorption UVA UVA Light (320-400 nm) Angelicin_Triplet Excited Triplet State (T₁) Angelicin_Singlet->Angelicin_Triplet Intersystem Crossing (ISC) DNA DNA Intercalation Angelicin_Triplet->DNA Biomolecules Cellular Biomolecules (Lipids, Proteins) Angelicin_Triplet->Biomolecules Oxygen Molecular Oxygen (³O₂) Angelicin_Triplet->Oxygen DNA_Adduct DNA Monoadducts DNA->DNA_Adduct UVA Activation (C₄-Photocycloaddition) ROS Reactive Oxygen Species (ROS, e.g., ¹O₂) Biomolecules->ROS Type I Reaction Oxygen->ROS Type II Reaction Apoptosis Disruption of Replication & Transcription DNA_Adduct->Apoptosis CellDeath Apoptosis / Necrosis ROS->CellDeath Apoptosis->CellDeath

Caption: Mechanism of Angelicin Photochemotherapy.

Key Signaling Pathways

Angelicin-mediated photochemotherapy induces apoptosis through the modulation of several critical signaling cascades. The intrinsic (mitochondrial) and extrinsic (death receptor) pathways are central to this process.

Intrinsic Apoptotic Pathway

This pathway is a primary route for angelicin-induced cell death.[1][7] Upon cellular stress from DNA damage and ROS, the balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins of the Bcl-2 family is shifted. Angelicin has been shown to downregulate the expression of anti-apoptotic proteins like Bcl-2 and Bcl-xL.[7][8] This leads to mitochondrial outer membrane permeabilization (MOMP), releasing cytochrome c into the cytoplasm. Cytochrome c then binds with Apaf-1 to form the apoptosome, which activates Caspase-9, the initiator caspase for this pathway. Active Caspase-9 subsequently cleaves and activates effector caspases, primarily Caspase-3, which execute the final stages of apoptosis by cleaving cellular substrates.[8][9]

G Angelicin Angelicin + UVA Stress DNA Damage / ROS Angelicin->Stress Bcl2 Bcl-2, Bcl-xL (Anti-apoptotic) Stress->Bcl2 Inhibits Bax Bax, Bak (Pro-apoptotic) Stress->Bax Activates Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1 + Cyt c) CytC->Apoptosome Casp9 Caspase-9 (Initiator) Apoptosome->Casp9 Activates Casp3 Caspase-3 (Effector) Casp9->Casp3 Cleaves & Activates Apoptosis Apoptosis Casp3->Apoptosis

Caption: Angelicin-induced Intrinsic Apoptosis Pathway.

Extrinsic Apoptotic Pathway

While the intrinsic pathway is often dominant, angelicin can also sensitize cancer cells to the extrinsic pathway, particularly in combination with agents like TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand).[10] This pathway is initiated by the binding of ligands (e.g., TRAIL, FasL) to death receptors on the cell surface. This binding leads to the formation of the Death-Inducing Signaling Complex (DISC), which recruits and activates the initiator Caspase-8. One key mechanism by which angelicin potentiates this pathway is through the downregulation of c-FLIP, an inhibitor of Caspase-8 activation.[10] Active Caspase-8 can then directly activate Caspase-3 or cleave the Bcl-2 family protein Bid into tBid, which links the extrinsic pathway to the intrinsic pathway by promoting mitochondrial cytochrome c release.

Quantitative Data Summary

The efficacy of angelicin and its derivatives has been quantified across various preclinical models. The following tables summarize key data points for easy comparison.

Table 1: In Vitro Cytotoxicity and Activity of Angelicin

Compound Cell Line Assay Type Endpoint Value Conditions Citation
Angelicin SH-SY5Y (Neuroblastoma) Cell Viability IC₅₀ 49.56 µM 48h incubation [7]
Angelicin MHV-68 (γ-herpesvirus) Viral Replication IC₅₀ 28.95 µM Early infection [8]
Angelicin A549 (Lung Carcinoma) Cytotoxicity (MTT) IC₅₀ > 10 µM 48h incubation
Angelicin HL-60 (Leukemia) Phototoxicity (MTT) IC₅₀ 0.9 µM 3.75 J/cm² UVA, 72h
Angelicin Caki (Renal Carcinoma) Apoptosis Sub-G1 Pop. No effect alone 100 µM, 24h [10]

| Angelicin + TRAIL | Caki (Renal Carcinoma) | Apoptosis | Sub-G1 Pop. | Significant increase | 100 µM Angelicin + 50 ng/mL TRAIL |[10] |

Table 2: In Vivo Efficacy of Angelicin

Animal Model Cancer Type Treatment Protocol Key Findings Citation
Mice Lung Carcinoma 100 mg/kg/day, oral gavage, 4 weeks Significant decrease in tumor size and weight. Significant decrease in lung lesions. [1]

| Mice | Osteosarcoma | Intraperitoneal injection daily | Significant decrease in osteosarcoma volume and weight. |[1] |

Table 3: Calculated Photophysical Properties of Angelicin Derivatives

Compound Property Calculated Value Significance Citation
Angelicin (Ang) Intersystem Crossing (ISC) Lifetime 10⁻⁵ s⁻¹ Baseline for comparison [11]
Thioangelicin (TAng) Intersystem Crossing (ISC) Lifetime 10⁻⁸ s⁻¹ Faster ISC facilitates triplet state formation [11]
Selenoangelicin (SeAng) Intersystem Crossing (ISC) Lifetime 10⁻⁹ s⁻¹ Very fast ISC, potential for high ¹O₂ yield [11]

| Seleno-derivatives | Two-Photon Absorption Cross-Section (σ) | Up to 49.3 GM | Enhanced absorption in the near-infrared region |[11] |

Experimental Protocols

Detailed and reproducible methodologies are critical for evaluating novel photochemotherapeutic agents. Below are standardized protocols for key in vitro and in vivo assays.

In Vitro Photocytotoxicity: MTT Assay

This protocol assesses cell viability by measuring the metabolic conversion of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product by mitochondrial dehydrogenases.[12][13]

  • Cell Plating: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Incubation: Replace the medium with fresh medium containing serial dilutions of the angelicin derivative. Include a vehicle-only control. Incubate for a specified duration (e.g., 24 hours).

  • UVA Irradiation: Remove the plate lid and irradiate the cells with a calibrated UVA light source (e.g., 365 nm) to deliver a specific dose (e.g., 1-5 J/cm²). A parallel "dark toxicity" plate should be prepared and kept from light.

  • MTT Addition: Following a post-irradiation incubation period (e.g., 48 hours), add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.[14]

  • Formazan Solubilization: Incubate for 3-4 hours at 37°C. Carefully remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.[14]

  • Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker.[15] Read the absorbance at 570-590 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage relative to the untreated control and determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

G cluster_day1 Day 1 cluster_day2 Day 2 cluster_day4 Day 4 P1 1. Seed Cells (96-well plate) P2 2. Add Angelicin Derivative P1->P2 24h Incubation P3 3. UVA Irradiation (e.g., 365 nm, 2 J/cm²) P2->P3 24h Incubation P4 4. Add MTT Reagent (Incubate 4h) P3->P4 48h Incubation P5 5. Solubilize Formazan (e.g., DMSO) P4->P5 P6 6. Read Absorbance (570 nm) P5->P6

Caption: General workflow for an in vitro photocytotoxicity (MTT) assay.

In Vitro Apoptosis Detection: TUNEL Assay

The TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) assay detects DNA fragmentation, a hallmark of late-stage apoptosis.[16]

  • Sample Preparation: Grow cells on coverslips or in chamber slides. Treat with the angelicin derivative and irradiate with UVA as described in the photocytotoxicity protocol. Include positive (pre-treated with DNase I) and negative controls.

  • Fixation and Permeabilization: After treatment, wash cells with PBS and fix with 4% paraformaldehyde in PBS for 15 minutes at room temperature.[17] Wash again and permeabilize with 0.25% Triton™ X-100 in PBS for 20 minutes.[17]

  • Equilibration: Wash the samples and incubate with TdT Equilibration Buffer for 5-10 minutes at room temperature.[18]

  • TdT Labeling: Prepare the TdT reaction cocktail containing TdT enzyme and a fluorescently labeled dUTP (e.g., BrdUTP or a dye-conjugated dUTP).[17] Remove the equilibration buffer and add the reaction cocktail to the cells. Incubate for 60-120 minutes at 37°C in a humidified chamber, protected from light.[18]

  • Washing and Counterstaining: Stop the reaction by washing the samples. If using an indirect method (e.g., BrdUTP), an additional incubation with a fluorescently-labeled anti-BrdU antibody is required. Counterstain the nuclei with a DNA stain like DAPI or Hoechst 33342.

  • Imaging and Analysis: Mount the coverslips onto microscope slides. Visualize the samples using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence (TUNEL-positive). Quantify the percentage of TUNEL-positive cells relative to the total number of cells (DAPI-stained).

In Vivo Xenograft Tumor Model

This protocol outlines a general procedure for evaluating the efficacy of angelicin-based photochemotherapy in a subcutaneous tumor model.[1]

  • Tumor Implantation: Subcutaneously inject a suspension of cancer cells (e.g., 1-5 x 10⁶ cells) into the flank of immunocompromised mice (e.g., athymic nude mice).

  • Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-150 mm³). Monitor tumor volume using caliper measurements (Volume = 0.5 x Length x Width²) and randomize mice into treatment groups.

  • Drug Administration: Administer the angelicin derivative to the mice via an appropriate route (e.g., intraperitoneal injection, oral gavage, or intravenous injection).[1]

  • UVA Irradiation: After a predetermined drug-to-light interval (e.g., 1-3 hours) to allow for drug distribution and tumor accumulation, anesthetize the mice and irradiate the tumor area with a specific dose of UVA light from a non-thermal source. Shield the rest of the mouse's body.

  • Monitoring and Endpoints: Repeat the treatment cycle as required (e.g., 2-3 times per week). Monitor tumor volume, body weight, and general animal health throughout the study.

  • Efficacy Evaluation: At the end of the study, euthanize the mice and excise the tumors. Measure the final tumor weight and volume. Tissues can be collected for further analysis (e.g., histology, TUNEL staining to confirm apoptosis).

Synthesis and Derivatives

The therapeutic potential of angelicin can be enhanced through chemical modification. Synthetic efforts have focused on improving photosensitizing properties, increasing DNA binding affinity, and reducing side effects.[19]

  • Methylangelicins: Derivatives like 4,4'-dimethylangelicin and 4',5'-dimethylangelicin have been synthesized to increase lipophilicity and enhance DNA binding affinity, leading to more effective photobinding and antiproliferative activity compared to the parent compound.[2]

  • Aminomethyl Derivatives: Introduction of aminomethyl groups can improve solubility and modulate biological activity.[20]

  • Heteroanalogues: Replacing the furan ring oxygen with sulfur (thioangelicins) or selenium (selenoangelicins) has been explored computationally.[11] These modifications are predicted to significantly lower the singlet-triplet energy gap and accelerate intersystem crossing, which could lead to more efficient triplet state photosensitizers for Type II photodynamic therapy.[11]

Conclusion and Future Directions

Angelicin and its derivatives hold considerable promise as next-generation photochemotherapeutic agents. Their primary mechanism of forming DNA monoadducts rather than cross-links suggests a favorable safety profile. The ability to induce apoptosis through well-defined signaling pathways provides a solid foundation for rational drug design and combination therapies. Future research should focus on the development of derivatives with red-shifted absorption maxima to allow for deeper tissue penetration, the design of targeted delivery systems (e.g., nanoparticle formulations) to improve tumor specificity, and comprehensive clinical evaluation to translate the preclinical success of these compounds into effective cancer treatments.

References

Methodological & Application

Application Notes and Protocols for 4,5'-Dimethylangelicin-NHS Labeling of Proteins

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5'-Dimethylangelicin is a photoactivatable furocoumarin derivative with applications in photochemotherapy and biomedical research. Its ability to intercalate into DNA and, upon photoactivation, form covalent adducts makes it a valuable tool for studying DNA-protein interactions and inducing cell death.[1] Furthermore, emerging evidence suggests its role in activating the innate immune system through the STING (Stimulator of Interferon Genes) pathway. The N-hydroxysuccinimide (NHS) ester functionalized form of 4,5'-Dimethylangelicin allows for its covalent conjugation to primary amines on proteins, enabling researchers to create targeted probes and therapeutic agents.

This document provides a detailed protocol for the labeling of proteins with 4,5'-Dimethylangelicin-NHS ester, including methods for purification and characterization of the resulting conjugate.

Mechanism of Action

4,5'-Dimethylangelicin exerts its biological effects through two primary mechanisms:

  • DNA Intercalation and Photobinding: As a planar molecule, 4,5'-Dimethylangelicin can intercalate between the base pairs of DNA. Upon exposure to UVA light (around 365 nm), it can form covalent mono-adducts with pyrimidine bases, primarily thymine. This leads to the inhibition of DNA replication and transcription, ultimately triggering apoptosis.[1]

  • STING Pathway Activation: 4,5'-Dimethylangelicin has been shown to be an agonist of the STING pathway. STING is a key mediator of the innate immune response to cytosolic DNA. Activation of STING leads to the production of type I interferons and other pro-inflammatory cytokines, which can promote an anti-tumor immune response.

Experimental Protocols

Materials and Reagents
ReagentSupplierCatalog Number
This compound Ester(Specify Supplier)(Specify #)
Protein of Interest (≥ 2 mg/mL)--
Anhydrous Dimethylsulfoxid (DMSO)(Specify Supplier)(Specify #)
1 M Sodium Bicarbonate Buffer (pH 8.3)(Specify Supplier)(Specify #)
Phosphate-Buffered Saline (PBS), pH 7.4(Specify Supplier)(Specify #)
Sephadex G-25 Desalting Column(Specify Supplier)(Specify #)
UV-Vis Spectrophotometer--
Centrifugal Filters (e.g., Amicon)(Specify Supplier)(Specify #)
Protein Preparation
  • Dissolve the protein of interest in a suitable buffer that does not contain primary amines (e.g., PBS).

  • Ensure the protein concentration is at least 2 mg/mL for optimal labeling.

  • If the protein solution contains primary amine-containing substances like Tris or glycine, they must be removed by dialysis against PBS.

Labeling Procedure

This protocol is a general guideline and may require optimization for specific proteins.

  • Prepare this compound Ester Stock Solution:

    • Immediately before use, dissolve the this compound ester in anhydrous DMSO to a final concentration of 10 mM.

    • Vortex briefly to ensure complete dissolution.

  • Prepare Protein Solution for Labeling:

    • Adjust the pH of the protein solution to 8.3 by adding 1 M sodium bicarbonate buffer. A general rule is to add 1/10th volume of 1 M sodium bicarbonate to the protein solution.

  • Conjugation Reaction:

    • The optimal molar ratio of dye to protein should be determined empirically. A starting point of a 10-fold to 20-fold molar excess of the this compound ester is recommended.

    • Slowly add the calculated volume of the this compound ester stock solution to the protein solution while gently vortexing.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Purification of the Labeled Protein

It is crucial to remove any unreacted this compound ester and its hydrolysis products from the labeled protein.

  • Gel Filtration Chromatography:

    • Equilibrate a Sephadex G-25 desalting column with PBS (pH 7.4).

    • Apply the reaction mixture to the column.

    • Elute the protein-dye conjugate with PBS. The labeled protein will be in the first colored fraction to elute.

    • Collect the fractions and monitor the absorbance at 280 nm (for protein) and the absorbance maximum of 4,5'-Dimethylangelicin (estimated around 310-350 nm).

  • Centrifugal Filtration:

    • Alternatively, the labeled protein can be purified by repeated concentration and dilution with PBS using a centrifugal filter with an appropriate molecular weight cutoff for the target protein.

Characterization of the Labeled Protein

The degree of labeling (DOL), which is the average number of dye molecules conjugated to each protein molecule, must be determined.

  • Spectroscopic Measurement:

    • Measure the absorbance of the purified protein-dye conjugate at 280 nm (A280) and at the maximum absorbance wavelength (λmax) of 4,5'-Dimethylangelicin.

  • Calculation of Degree of Labeling (DOL):

    • Protein Concentration (M):

      • First, calculate the correction factor (CF) for the dye's absorbance at 280 nm: CF = (Absorbance of free dye at 280 nm) / (Absorbance of free dye at λmax)

      • Corrected A280 = A280 - (Aλmax × CF)

      • Protein Concentration (M) = Corrected A280 / (εprotein × path length in cm)

        • εprotein is the molar extinction coefficient of the protein at 280 nm.

    • Dye Concentration (M):

      • Dye Concentration (M) = Aλmax / (εdye × path length in cm)

    • Degree of Labeling (DOL):

      • DOL = Dye Concentration (M) / Protein Concentration (M)

Quantitative Data Summary

The following tables provide a summary of the key quantitative parameters for the labeling reaction.

Table 1: Physicochemical Properties

ParameterValue
Molecular Weight of 4,5'-DMA-NHS429.44 g/mol
Estimated λmax of 4,5'-DMA~330 nm (Must be determined)
Placeholder εdye of 4,5'-DMA15,000 M-1cm-1 (Must be determined)

Table 2: Recommended Reaction Conditions

ParameterRecommended Value
Protein Concentration≥ 2 mg/mL
Reaction BufferAmine-free (e.g., PBS)
Reaction pH8.3
Molar Excess of Dye10:1 to 20:1 (Dye:Protein)
Incubation Time1-2 hours
Incubation TemperatureRoom Temperature

Visualizations

experimental_workflow Experimental Workflow for Protein Labeling cluster_prep Preparation cluster_reaction Labeling Reaction cluster_purification Purification cluster_characterization Characterization protein_prep Prepare Protein Solution (≥ 2 mg/mL in PBS) adjust_ph Adjust Protein pH to 8.3 with Bicarbonate Buffer protein_prep->adjust_ph dye_prep Prepare 10 mM 4,5'-DMA-NHS in DMSO conjugation Add Dye to Protein (10-20x Molar Excess) dye_prep->conjugation adjust_ph->conjugation incubation Incubate 1-2 hours at RT (Protect from Light) conjugation->incubation purify Purify Conjugate (Gel Filtration or Centrifugal Filter) incubation->purify measure_abs Measure Absorbance (280 nm and λmax) purify->measure_abs calc_dol Calculate Degree of Labeling (DOL) measure_abs->calc_dol signaling_pathway Signaling Pathways of 4,5'-Dimethylangelicin cluster_dna DNA Intercalation & Photobinding cluster_sting STING Pathway Activation dma 4,5'-Dimethylangelicin intercalation DNA Intercalation dma->intercalation uva UVA Light (365 nm) intercalation->uva adduct Covalent DNA Adducts uva->adduct inhibition Inhibition of Replication & Transcription adduct->inhibition apoptosis Apoptosis inhibition->apoptosis dma2 4,5'-Dimethylangelicin sting STING Activation dma2->sting tbk1 TBK1 Phosphorylation sting->tbk1 irf3 IRF3 Phosphorylation tbk1->irf3 cytokines Type I Interferon & Cytokine Production irf3->cytokines immune_response Innate Immune Response cytokines->immune_response

References

Application Notes and Protocols for DNA Crosslinking using 4,5'-Dimethylangelicin-NHS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

4,5'-Dimethylangelicin is a synthetic angular furocoumarin, a class of compounds known for their photosensitizing properties. Upon activation by long-wave ultraviolet light (UVA, 365 nm), it can form covalent monoadducts with pyrimidine bases in DNA, primarily thymine. This ability to form photoadducts makes it a valuable tool for studying DNA structure, DNA-protein interactions, and for applications in photochemotherapy.

The N-hydroxysuccinimide (NHS) ester modification of 4,5'-Dimethylangelicin allows for its covalent conjugation to molecules containing primary amine groups, such as amino-modified oligonucleotides, peptides, or proteins. This enables the targeted delivery of the photosensitizing agent to specific DNA sequences or cellular locations, facilitating site-specific DNA crosslinking studies.

These application notes provide detailed protocols for the use of 4,5'-Dimethylangelicin-NHS for DNA crosslinking, from conjugation to an amino-modified oligonucleotide to the analysis of the resulting DNA adducts.

Mechanism of Action

The process of DNA crosslinking using this compound involves two main stages:

  • Conjugation: The NHS ester of 4,5'-Dimethylangelicin reacts with a primary amine on a carrier molecule (e.g., an amino-modified oligonucleotide) to form a stable amide bond. This step attaches the photosensitizer to the desired delivery vehicle.

  • Photocrosslinking: The 4,5'-Dimethylangelicin conjugate intercalates into the DNA double helix. Upon irradiation with UVA light (365 nm), the excited 4,5'-Dimethylangelicin molecule undergoes a [2+2] cycloaddition reaction with a pyrimidine base, most commonly thymine, forming a covalent monoadduct. Due to its angular structure, 4,5'-Dimethylangelicin predominantly forms monoadducts rather than interstrand crosslinks.

Data Presentation

Table 1: Recommended Reagent Concentrations and Ratios for NHS Ester Conjugation

ReagentStock ConcentrationFinal Concentration/Ratio
Amino-modified Oligonucleotide1 mM in nuclease-free water100 µM in conjugation buffer
This compound10 mM in anhydrous DMSO10-20 fold molar excess over oligonucleotide
Conjugation Buffer (e.g., 0.1 M Sodium Bicarbonate)0.1 M, pH 8.3-8.5N/A

Table 2: Typical UVA Irradiation Parameters for Angelicin-Mediated DNA Crosslinking

ParameterValueNotes
Wavelength365 nmOptimal for psoralen and angelicin activation.
Irradiance2-5 mW/cm²Can be measured with a UVA meter.
Duration5-30 minutesTotal exposure time can be divided into multiple shorter intervals with cooling periods in between to prevent overheating. For example, 7 rounds of 5-minute exposures.[1][2]
Temperature4°C to Room TemperatureLower temperatures can help maintain the integrity of biological samples.
Sample Distance from Source5-10 cmShould be kept consistent across experiments.

Experimental Protocols

Protocol 1: Conjugation of this compound to an Amino-Modified Oligonucleotide

This protocol describes the covalent attachment of this compound to an oligonucleotide containing a primary amine modification (e.g., Amino-Modifier C6).

Materials:

  • This compound

  • Amino-modified oligonucleotide

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Conjugation Buffer: 0.1 M Sodium Bicarbonate, pH 8.3-8.5 (prepare fresh)

  • Nuclease-free water

  • Ethanol (70% and 100%)

  • 3 M Sodium Acetate, pH 5.2

  • Microcentrifuge tubes

  • Shaker/vortexer

  • Spectrophotometer (for oligonucleotide quantification)

  • HPLC or other purification system (optional)

Procedure:

  • Oligonucleotide Preparation: Dissolve the lyophilized amino-modified oligonucleotide in nuclease-free water to a stock concentration of 1 mM. Verify the concentration using a spectrophotometer.

  • This compound Solution Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to a stock concentration of 10 mM.

  • Conjugation Reaction: a. In a microcentrifuge tube, combine the following:

    • 10 µL of 1 mM amino-modified oligonucleotide
    • 80 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.3-8.5)
    • 10-20 µL of 10 mM this compound in DMSO (for a 10-20 fold molar excess). b. Vortex the reaction mixture gently. c. Incubate the reaction at room temperature for 2-4 hours with gentle shaking, protected from light.

  • Purification of the Conjugate (Ethanol Precipitation): a. To the reaction mixture, add 0.1 volumes of 3 M Sodium Acetate, pH 5.2. b. Add 3 volumes of ice-cold 100% ethanol. c. Vortex briefly and incubate at -20°C for at least 1 hour (or overnight). d. Centrifuge at high speed (e.g., 14,000 x g) for 30 minutes at 4°C. e. Carefully decant the supernatant. f. Wash the pellet with 500 µL of ice-cold 70% ethanol. g. Centrifuge for 10 minutes at 4°C. h. Decant the supernatant and air-dry the pellet for 10-15 minutes to remove residual ethanol.

  • Resuspension and Storage: Resuspend the purified oligonucleotide conjugate in a desired volume of nuclease-free water or TE buffer. Verify the concentration and store at -20°C, protected from light. For higher purity, HPLC purification is recommended.

Protocol 2: In Vitro DNA Crosslinking using 4,5'-Dimethylangelicin-Oligonucleotide Conjugate

This protocol describes the use of the purified conjugate to induce a site-specific monoadduct in a target DNA sequence.

Materials:

  • Purified 4,5'-Dimethylangelicin-oligonucleotide conjugate

  • Target DNA (e.g., plasmid, PCR product, or complementary oligonucleotide) containing the target sequence for the conjugate.

  • Hybridization Buffer (e.g., 5X SSC: 750 mM NaCl, 75 mM Sodium Citrate, pH 7.0)

  • Nuclease-free water

  • UVA light source (365 nm)

  • Microcentrifuge tubes or a microplate suitable for UV irradiation

  • Ice bath or cooling block

Procedure:

  • Hybridization: a. In a microcentrifuge tube, prepare the hybridization reaction by mixing the 4,5'-Dimethylangelicin-oligonucleotide conjugate and the target DNA in hybridization buffer. A typical molar ratio is a 2-5 fold excess of the conjugate to the target DNA. b. Heat the mixture to 95°C for 5 minutes to denature the DNA. c. Allow the mixture to cool slowly to room temperature to facilitate annealing of the conjugate to the target DNA.

  • UVA Irradiation: a. Place the reaction tube on ice or a cooling block to minimize heat-induced damage. b. Expose the sample to 365 nm UVA light. A typical dose can be achieved with an irradiance of 2-5 mW/cm² for a total of 5-30 minutes. The irradiation can be performed in several shorter intervals (e.g., 7 rounds of 5 minutes) with brief cooling periods in between.[1][2]

  • Post-Irradiation Processing: The crosslinked DNA sample is now ready for analysis. Depending on the downstream application, this may involve gel electrophoresis, enzymatic digestion, or purification.

Protocol 3: Analysis of DNA Crosslinking by Denaturing Gel Electrophoresis

This protocol allows for the visualization of crosslinked DNA products.

Materials:

  • Crosslinked DNA sample

  • Denaturing polyacrylamide gel (e.g., 10-15% acrylamide with 7 M urea)

  • TBE Buffer (Tris-borate-EDTA)

  • Denaturing loading buffer (e.g., formamide-based)

  • DNA staining solution (e.g., SYBR Gold or Ethidium Bromide)

  • Gel imaging system

Procedure:

  • Sample Preparation: Mix an aliquot of the crosslinked DNA sample with an equal volume of denaturing loading buffer.

  • Denaturation: Heat the sample at 95°C for 5 minutes, then immediately place it on ice.

  • Gel Electrophoresis: Load the denatured samples onto the denaturing polyacrylamide gel and run the electrophoresis according to standard procedures.

  • Visualization: After electrophoresis, stain the gel with a suitable DNA stain and visualize the bands using a gel imaging system. The crosslinked DNA product will migrate slower than the non-crosslinked single-stranded DNA.

Mandatory Visualizations

experimental_workflow cluster_conjugation Protocol 1: Conjugation cluster_crosslinking Protocol 2: DNA Crosslinking cluster_analysis Protocol 3: Analysis Oligo Amino-modified Oligonucleotide Reaction Conjugation Reaction (pH 8.3-8.5, RT, 2-4h) Oligo->Reaction DMA_NHS This compound DMA_NHS->Reaction Purification Purification (Ethanol Precipitation) Reaction->Purification Conjugate Purified Conjugate Purification->Conjugate Hybridization Hybridization Conjugate->Hybridization Target_DNA Target DNA Target_DNA->Hybridization Irradiation UVA Irradiation (365 nm) Hybridization->Irradiation Crosslinked_DNA Crosslinked DNA Irradiation->Crosslinked_DNA Gel Denaturing Gel Electrophoresis Crosslinked_DNA->Gel Visualization Visualization of Crosslinked Product Gel->Visualization signaling_pathway DMA 4,5'-Dimethylangelicin-DNA Adduct Recognition DNA Damage Recognition (e.g., by NER pathway proteins) DMA->Recognition Transcription Transcription Blockage DMA->Transcription Replication Replication Fork Stalling DMA->Replication NER Nucleotide Excision Repair (NER) Recognition->NER Repair Apoptosis Apoptosis NER->Apoptosis If repair fails CellCycle Cell Cycle Arrest CellCycle->Apoptosis If damage is severe Transcription->CellCycle Replication->CellCycle

References

Application Notes and Protocols for 4,5'-Dimethylangelicin-NHS in Photolabeling Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of 4,5'-Dimethylangelicin-N-hydroxysuccinimide ester (4,5'-DMA-NHS) in photolabeling experiments. This reagent is a hetero-bifunctional crosslinker designed for covalent modification of protein targets. It combines an amine-reactive NHS ester for initial protein conjugation with a photo-activatable angelicin moiety for subsequent light-induced cross-linking to interacting molecules.

Principle of 4,5'-Dimethylangelicin-NHS Photolabeling

The experimental workflow involves two main stages:

  • Amine Labeling: The N-hydroxysuccinimide (NHS) ester group of 4,5'-DMA-NHS reacts with primary amines, predominantly the ε-amino group of lysine residues and the N-terminus of proteins, to form a stable amide bond. This step conjugates the 4,5'-dimethylangelicin photosensitizer to the protein of interest.

  • Photo-Crosslinking: Upon irradiation with UV-A light (typically around 365 nm), the angelicin moiety becomes excited and can form covalent bonds with nearby molecules, including interacting proteins, nucleic acids, or other biomolecules. This "captures" the interaction in a stable, covalent complex.

The resulting cross-linked products can then be analyzed by various techniques, such as SDS-PAGE, Western blotting, and mass spectrometry, to identify the interacting partners and map the interaction sites.

Experimental Protocols

Protocol 1: Synthesis of this compound Ester

While the direct synthesis of this compound is not extensively detailed in currently available literature, a general two-step procedure can be proposed based on standard organic chemistry principles. This involves the synthesis of the carboxylic acid derivative of 4,5'-dimethylangelicin, followed by its activation with N-hydroxysuccinimide.

Step 1: Synthesis of 4,5'-Dimethylangelicin Carboxylic Acid

The synthesis of a carboxylic acid derivative of 4,5'-dimethylangelicin is the prerequisite for NHS ester formation. This would likely involve modification of a suitable precursor, such as a methyl or hydroxymethyl derivative, through oxidation.

Step 2: Coupling of 4,5'-Dimethylangelicin Carboxylic Acid with N-Hydroxysuccinimide

The activation of the carboxylic acid to form the NHS ester is a common procedure in bioconjugation chemistry. A widely used method is the carbodiimide-mediated coupling.

Materials:

  • 4,5'-Dimethylangelicin carboxylic acid

  • N-Hydroxysuccinimide (NHS)

  • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (optional, as a base)

Procedure:

  • Dissolve 4,5'-dimethylangelicin carboxylic acid and an equimolar amount of N-hydroxysuccinimide in anhydrous DMF.

  • Add 1.1 equivalents of DCC or EDC to the solution.

  • If using the hydrochloride salt of EDC, add 2 equivalents of a non-nucleophilic base like TEA or DIPEA.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

  • Purify the this compound ester from the filtrate using column chromatography on silica gel.

Note: The synthesized NHS ester should be stored under anhydrous conditions and protected from light to prevent degradation.

Protocol 2: Labeling of Target Protein with 4,5'-DMA-NHS

This protocol describes the conjugation of the 4,5'-DMA-NHS ester to a protein of interest. The efficiency of labeling is dependent on the protein concentration, the molar ratio of the NHS ester to the protein, the pH of the reaction buffer, and the incubation time.

Materials:

  • Purified target protein in an amine-free buffer (e.g., PBS or HEPES)

  • 4,5'-DMA-NHS stock solution (10-20 mM in anhydrous DMSO or DMF)

  • Reaction Buffer: 0.1 M sodium bicarbonate or sodium phosphate buffer, pH 8.0-8.5

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Size-exclusion chromatography column (e.g., PD-10 desalting column) for purification

Procedure:

  • Prepare the target protein at a concentration of 1-10 mg/mL in the Reaction Buffer.

  • Add the desired molar excess of 4,5'-DMA-NHS stock solution to the protein solution. A starting point is a 10- to 20-fold molar excess.

  • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM and incubate for 15-30 minutes.

  • Remove the unreacted 4,5'-DMA-NHS and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable buffer for downstream applications.

  • Determine the concentration and degree of labeling of the conjugated protein using UV-Vis spectrophotometry.

ParameterRecommended RangeNotes
Protein Concentration1 - 10 mg/mLHigher concentrations can improve labeling efficiency.
Molar Excess of NHS Ester5 - 50 foldOptimize for desired degree of labeling.
Reaction Buffer pH8.0 - 8.5Crucial for efficient reaction with primary amines.
Incubation Time1 - 4 hoursCan be optimized based on protein stability.
Incubation TemperatureRoom Temperature (20-25°C)Lower temperatures can be used for sensitive proteins.

Table 1: Recommended Reaction Conditions for Protein Labeling with 4,5'-DMA-NHS.

Protocol 3: Photo-Crosslinking of Labeled Protein with Interacting Partners

This protocol outlines the procedure for UV-induced cross-linking of the 4,5'-DMA-labeled protein to its binding partners.

Materials:

  • 4,5'-DMA-labeled protein

  • Interacting partner(s) in a suitable interaction buffer

  • UV-A light source (e.g., a UV lamp with a peak emission around 365 nm)

  • Quartz or UV-transparent microplate or cuvette

Procedure:

  • Incubate the 4,5'-DMA-labeled protein with its interacting partner(s) under conditions that promote their interaction.

  • As a negative control, prepare a sample without the interacting partner or with a non-interacting protein.

  • Transfer the samples to a UV-transparent vessel.

  • Irradiate the samples with UV-A light (365 nm) for a specified duration. The optimal irradiation time and intensity need to be determined empirically. A starting point could be 15-60 minutes.

  • After irradiation, the cross-linked complexes are ready for analysis.

ParameterRecommended ConditionNotes
UV Wavelength365 nmOptimal for excitation of the angelicin moiety.
Irradiation Time15 - 60 minutesNeeds to be optimized to maximize cross-linking and minimize protein damage.
Sample VesselQuartz or UV-transparentStandard polystyrene plates block UV light.
TemperatureOn ice or at 4°CTo minimize heat-induced sample degradation.

Table 2: General Conditions for UV Photo-Crosslinking.

Protocol 4: Analysis of Cross-Linked Products by Mass Spectrometry

Mass spectrometry is a powerful tool to identify the cross-linked proteins and map the sites of interaction.

Procedure:

  • SDS-PAGE and In-Gel Digestion:

    • Separate the cross-linked protein complexes by SDS-PAGE.

    • Excise the gel band corresponding to the cross-linked species.

    • Perform in-gel digestion of the proteins using a protease such as trypsin.

  • LC-MS/MS Analysis:

    • Analyze the resulting peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use specialized software to search the MS/MS data against a protein database to identify the cross-linked peptides. The software should be capable of searching for modifications corresponding to the mass of the 4,5'-dimethylangelicin remnant.

Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_labeling Protein Labeling cluster_crosslinking Photolabeling cluster_analysis Analysis start 4,5'-Dimethylangelicin Carboxylic Acid + NHS dcc DCC or EDC Coupling start->dcc purify_nhs Purification dcc->purify_nhs dma_nhs 4,5'-DMA-NHS purify_nhs->dma_nhs reaction Incubation (pH 8.0-8.5) dma_nhs->reaction protein Target Protein (with Lysines) protein->reaction purify_prot Purification reaction->purify_prot labeled_prot 4,5'-DMA-Labeled Protein purify_prot->labeled_prot interaction Incubate with Interacting Partner labeled_prot->interaction uv UV-A Irradiation (365 nm) interaction->uv crosslinked Covalently Cross-linked Complex uv->crosslinked sds_page SDS-PAGE crosslinked->sds_page ms Mass Spectrometry sds_page->ms identification Target Identification ms->identification signaling_pathway ProteinA Protein A (Labeled with 4,5'-DMA) Complex Protein A-B Complex ProteinA->Complex Binding ProteinB Interacting Protein B ProteinB->Complex UV UV Light (365 nm) Complex->UV CovalentComplex Covalent A-B Complex UV->CovalentComplex Cross-linking

Protocol for labeling oligonucleotides with 4,5'-Dimethylangelicin-NHS

Author: BenchChem Technical Support Team. Date: November 2025

Answering the user's request.## Application Notes and Protocols for Labeling Oligonucleotides with 4,5'-Dimethylangelicin-NHS Ester

Application Notes

Introduction

4,5'-Dimethylangelicin is a photo-reactive furocoumarin, belonging to the same family of compounds as psoralens. When covalently attached to an oligonucleotide, it serves as a potent tool for inducing sequence-specific covalent crosslinks to a target DNA or RNA strand upon exposure to long-wave ultraviolet (UVA) light. The N-Hydroxysuccinimide (NHS) ester of 4,5'-Dimethylangelicin is an amine-reactive derivative designed for the straightforward conjugation to oligonucleotides that have been synthesized with a primary aliphatic amine modification, typically at the 5' or 3' terminus.

The underlying principle involves the oligonucleotide portion of the conjugate acting as a sequence-specific delivery vehicle, binding to its complementary target strand through standard Watson-Crick base pairing. Once hybridized, the planar angelicin moiety intercalates between the base pairs of the duplex. Subsequent irradiation with UVA light (typically 350-365 nm) excites the angelicin, which then forms a stable cyclobutane adduct with a neighboring pyrimidine base (primarily thymine) through a [2+2] cycloaddition reaction.[1] This creates a permanent, covalent crosslink between the oligonucleotide probe and its target.

Mechanism of Action

The mechanism involves a two-step process: hybridization followed by photo-activated crosslinking. The specificity of the covalent modification is therefore directed by the oligonucleotide sequence.

G cluster_0 Step 1: Hybridization cluster_1 Step 2: Photo-Crosslinking Oligo Angelicin-Oligo Conjugate Duplex Hybridized Duplex (Non-covalent) Oligo->Duplex Watson-Crick Base Pairing Target Target DNA/RNA Sequence Target->Duplex Intercalation Angelicin Intercalation Duplex->Intercalation UVA UVA Light (350-365 nm) Adduct Covalent Adduct Formation UVA->Adduct [2+2] Cycloaddition Intercalation->UVA

Caption: Mechanism of sequence-directed photo-crosslinking.

Applications for Researchers and Drug Development Professionals

Oligonucleotides labeled with 4,5'-Dimethylangelicin are valuable reagents in molecular biology, genomics, and drug development.[2][][4] Key applications include:

  • Antigene and Antisense Therapy Research: By forming an irreversible crosslink to a specific mRNA (antisense) or DNA (antigene) sequence, these conjugates can permanently block transcription or translation, providing a powerful tool for studying gene function and developing novel therapeutic strategies.[5]

  • Discrimination of DNA Methylation: The efficiency of psoralen crosslinking has been shown to be significantly higher with 5-methylcytosine compared to cytosine, enabling the development of assays to detect and quantify sequence-specific DNA methylation.[6]

  • Inhibition of DNA Replication and Repair: Covalent adducts formed by angelicin present a physical block to polymerases, effectively halting DNA replication or transcription. This can be used to study DNA repair pathways or to specifically inhibit the replication of viral or pathogenic DNA.[7]

  • Diagnostics and Biomarker Detection: The permanent nature of the crosslink can enhance the signal and stability in nucleic acid detection assays.

  • Genome Editing and Targeted Recombination: Sequence-specific crosslinking can be used to induce DNA damage at a precise genomic locus, stimulating repair pathways that can be harnessed for targeted genome modification.[8]

Quantitative Data

The efficiency of photo-crosslinking is a critical parameter. While specific data for this compound is not publicly available, the following table summarizes representative crosslinking efficiencies obtained with other psoralen-NHS ester conjugated oligonucleotides from published literature. This data serves as a valuable reference for expected outcomes.

Psoralen Derivative (via NHS Ester)Target StrandIrradiation ConditionsCrosslinking EfficiencyReference
Novel Psoralen (linked at C5)ssDNA365 nm, 30 seconds57%[9],[8]
Novel Trioxsalen (linked at C5)ssDNA365 nm, 30 seconds63%[9],[8]
Psoralen C6-linkerdsDNA365 nm, 2 mW/cm², 60 min~49%[10]

Note: Efficiency is highly dependent on the target sequence (especially the presence and location of a 'T' at the crosslinking site), linker length, irradiation time, and buffer conditions. Optimization is recommended for each new target sequence.

Experimental Protocols

This section provides a detailed protocol for the conjugation of this compound to an amino-modified oligonucleotide and the subsequent photo-crosslinking to a target sequence.

Workflow Overview

G A 1. Prepare Amine-Oligo (Dissolve in Buffer) C 3. Conjugation Reaction (Mix A + B, Incubate 2h @ RT) A->C B 2. Prepare Angelicin-NHS (Dissolve in Anhydrous DMSO) B->C D 4. Purification (e.g., Ethanol Precipitation or HPLC) C->D E 5. Hybridization (Mix Labeled Oligo + Target) D->E F 6. UVA Irradiation (350-365 nm) E->F G 7. Analysis (e.g., Denaturing PAGE) F->G

Caption: Experimental workflow from conjugation to analysis.

Protocol 1: Conjugation of this compound to an Amino-Oligonucleotide

This protocol is adapted from standard procedures for labeling amino-modified oligonucleotides with NHS esters.,[11]

1.1 Materials and Equipment

  • Oligonucleotide: Lyophilized, purified oligonucleotide with a primary amine modification (e.g., 5'-Amino-Modifier C6).

  • Labeling Reagent: this compound Ester.

  • Solvents: Anhydrous Dimethyl sulfoxide (DMSO).

  • Buffers: 0.1 M Sodium Bicarbonate (NaHCO₃), pH 8.5-9.0.

  • Purification: 3 M Sodium Acetate (NaOAc), 100% Ethanol (cold), 70% Ethanol (cold), nuclease-free water, desalting columns (e.g., Glen Gel-Pak™) or access to an HPLC system.

  • Equipment: Microcentrifuge, vortexer, laboratory shaker, spectrophotometer (NanoDrop or similar), light-blocking tubes (e.g., amber tubes or tubes wrapped in aluminum foil).

1.2 Reagent Preparation

  • Conjugation Buffer (0.1 M NaHCO₃, pH 8.5): Dissolve 840 mg of sodium bicarbonate in 90 mL of nuclease-free water. Adjust the pH to 8.5 using 1 M NaOH. Bring the final volume to 100 mL with nuclease-free water. Filter sterilize and store at 4°C.

  • Amino-Oligonucleotide Solution: Dissolve the lyophilized amino-modified oligonucleotide in the conjugation buffer to a final concentration of 0.5-1.0 mM.

  • Angelicin-NHS Solution: Prepare immediately before use. Dissolve the this compound ester in anhydrous DMSO to a concentration of approximately 10-15 mM.

1.3 Conjugation Reaction Procedure

  • In a microcentrifuge tube, combine the required volume of the amino-oligonucleotide solution. For a typical 0.2 µmole scale reaction, start with 200-400 µL.[11]

  • Calculate the volume of the Angelicin-NHS solution needed to achieve a 5- to 10-fold molar excess relative to the amount of oligonucleotide.

  • Add the calculated volume of the Angelicin-NHS solution to the oligonucleotide solution.

  • Vortex the tube gently for 30 seconds.

  • Incubate the reaction for 1-2 hours at room temperature (25°C) on a laboratory shaker. Crucially, protect the reaction from light by wrapping the tube in aluminum foil or using an amber tube.

1.4 Purification of the Labeled Oligonucleotide

Unreacted NHS ester must be removed. Ethanol precipitation is a common method, though HPLC is recommended for highest purity.

  • Ethanol Precipitation:

    • To the reaction mixture, add 0.1 volumes of 3 M NaOAc.

    • Add 3 volumes of cold 100% ethanol.

    • Vortex briefly and incubate at -20°C for at least 1 hour (or -80°C for 30 minutes).

    • Centrifuge at >12,000 x g for 30 minutes at 4°C.

    • Carefully decant the supernatant, which contains the unreacted NHS ester.

    • Wash the pellet by adding 500 µL of cold 70% ethanol and centrifuging for 10 minutes.

    • Remove the supernatant and briefly air-dry the pellet to remove residual ethanol. Do not over-dry.

    • Resuspend the purified angelicin-oligonucleotide conjugate in a desired volume of nuclease-free water or TE buffer.

    • Quantify the final product using a spectrophotometer.

Protocol 2: Photo-Crosslinking of Angelicin-Oligonucleotide to Target DNA/RNA

This protocol provides a general guideline for the photo-crosslinking step.

2.1 Materials

  • Purified 4,5'-Dimethylangelicin-labeled oligonucleotide.

  • Target DNA or RNA oligonucleotide in an appropriate buffer (e.g., PBS or Tris-HCl with NaCl).

  • UVA light source (e.g., a transilluminator or a dedicated crosslinking instrument, 350-365 nm).

  • Quartz cuvette or thin-walled PCR tubes transparent to UVA.

  • Equipment for analysis (e.g., polyacrylamide gel electrophoresis setup).

2.2 Photo-Crosslinking Procedure

  • Hybridization: In a UVA-transparent tube, mix the angelicin-labeled oligonucleotide and the target strand in a 1.2:1 molar ratio in hybridization buffer (e.g., 10 mM Phosphate Buffer, 100 mM NaCl, pH 7.4).

  • Heat the mixture to 90°C for 3 minutes to denature any secondary structures.

  • Allow the mixture to cool slowly to room temperature over 45-60 minutes to facilitate annealing.

  • Irradiation: Place the sample on a cold block or ice to dissipate heat and irradiate with a 365 nm UVA light source. The irradiation time can range from 30 seconds to 60 minutes, depending on the intensity of the light source and the desired crosslinking efficiency.[10],[9] This step requires optimization.

  • Analysis: The formation of the covalent crosslink can be analyzed by denaturing polyacrylamide gel electrophoresis (PAGE). The crosslinked product will migrate significantly slower than the individual single strands.

References

Application Notes and Protocols: 4,5'-Dimethylangelicin-NHS Conjugation to Antibodies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the conjugation of 4,5'-Dimethylangelicin-N-hydroxysuccinimide (4,5'-DMA-NHS) to antibodies. This process is a critical step in the development of targeted photodynamic therapy (PDT) agents. 4,5'-Dimethylangelicin is a photosensitizer that, upon activation with UVA light, generates reactive oxygen species (ROS), leading to localized cellular damage and apoptosis.[1] By conjugating 4,5'-DMA to a tumor-targeting antibody, this phototoxic effect can be specifically directed to cancer cells, minimizing off-target effects.

Data Presentation

Successful conjugation of 4,5'-DMA-NHS to an antibody is assessed by determining the drug-to-antibody ratio (DAR), which represents the average number of 4,5'-DMA molecules conjugated to each antibody. The DAR is a critical quality attribute that can influence the efficacy and safety of the resulting antibody-drug conjugate (ADC).[2][] The following table summarizes representative quantitative data for a typical 4,5'-DMA-antibody conjugation.

Table 1: Representative Quantitative Data for 4,5'-DMA-Antibody Conjugation

ParameterValueMethod of Determination
Input Parameters
Antibody Concentration2 mg/mLUV-Vis Spectroscopy (A280)
4,5'-DMA-NHS Molar Excess10-foldCalculation
Conjugation Reaction
Reaction Time1 hourTimed Incubation
Reaction TemperatureRoom TemperatureMonitored
Purification
MethodSize-Exclusion ChromatographyZeba™ Spin Desalting Columns
Characterization
Average Drug-to-Antibody Ratio (DAR)3.5 - 4.5UV-Vis Spectroscopy / HIC-HPLC
Conjugation Efficiency> 95%HIC-HPLC
Purity of Conjugate> 98%SDS-PAGE / HIC-HPLC
Note: The values presented in this table are representative and may vary depending on the specific antibody and reaction conditions.

Experimental Protocols

Synthesis of 4,5'-Dimethylangelicin-NHS Ester

A plausible synthetic route to this compound ester involves the introduction of a carboxylic acid functional group onto the 4,5'-dimethylangelicin scaffold, followed by activation with N-hydroxysuccinimide (NHS).

a) Synthesis of a Carboxylic Acid Derivative of 4,5'-Dimethylangelicin:

This can be achieved by reacting 4,5'-dimethylangelicin with a suitable reagent to introduce a linker with a terminal carboxylic acid. For example, a reaction with a haloalkanoate in the presence of a base.

b) Activation of the Carboxylic Acid with NHS:

The resulting carboxylic acid derivative is then activated using a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of N-hydroxysuccinimide (NHS) to form the stable, amine-reactive NHS ester.[4][5][6]

Antibody Preparation
  • Buffer Exchange: The antibody solution should be buffer-exchanged into a conjugation-compatible buffer, such as phosphate-buffered saline (PBS) at pH 7.2-8.0. Amine-containing buffers like Tris must be avoided as they will compete with the antibody for reaction with the NHS ester.

  • Concentration Adjustment: Adjust the antibody concentration to 2-10 mg/mL. The optimal concentration should be determined for each specific antibody.

This compound Solution Preparation
  • Immediately before use, dissolve the this compound ester in an anhydrous organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) to a stock concentration of 10 mg/mL.

  • Vortex the solution until the NHS ester is completely dissolved.

Conjugation of 4,5'-DMA-NHS to Antibody
  • Molar Ratio Calculation: Determine the volume of the 4,5'-DMA-NHS stock solution required to achieve the desired molar excess over the antibody. A starting point of a 10-fold molar excess is recommended.

    • Molecular Weight of this compound: 429.44 g/mol [1]

    • Molecular Weight of IgG Antibody (approx.): 150,000 g/mol

  • Reaction: Add the calculated volume of the 4,5'-DMA-NHS solution to the antibody solution while gently vortexing.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

Purification of the 4,5'-DMA-Antibody Conjugate
  • Removal of Unreacted 4,5'-DMA-NHS: Purify the conjugate from unreacted 4,5'-DMA-NHS and reaction byproducts using a size-exclusion chromatography method, such as a Zeba™ Spin Desalting Column.

  • Buffer Exchange: Elute the conjugate into a storage-stable buffer, such as PBS.

Characterization of the 4,5'-DMA-Antibody Conjugate
  • Drug-to-Antibody Ratio (DAR) Determination:

    • UV-Vis Spectrophotometry: Measure the absorbance of the conjugate at 280 nm (for the antibody) and at the maximum absorbance wavelength of 4,5'-DMA. The DAR can be calculated using the Beer-Lambert law.[]

    • Hydrophobic Interaction Chromatography (HIC)-HPLC: This method separates antibody species with different numbers of conjugated drug molecules, allowing for the determination of the DAR and the distribution of drug-loaded species.[7]

    • Liquid Chromatography-Mass Spectrometry (LC-MS): LC-MS can be used to determine the exact mass of the different conjugated species, providing a precise measurement of the DAR.[2][8][9]

  • Purity and Aggregation Analysis:

    • SDS-PAGE: Analyze the conjugate under reducing and non-reducing conditions to assess its integrity and purity.

    • Size-Exclusion Chromatography (SEC)-HPLC: Evaluate the presence of aggregates in the final conjugate preparation.

Visualizations

Signaling Pathway

PDT_Apoptosis_Pathway cluster_stimulus Stimulus cluster_cellular_events Cellular Events UVA_Light UVA Light 4_5_DMA_Ab 4,5'-DMA-Antibody Conjugate ROS Reactive Oxygen Species (ROS) Generation 4_5_DMA_Ab->ROS Produces Mitochondrial_Damage Mitochondrial Damage ROS->Mitochondrial_Damage Induces Caspase_8 Caspase-8 Activation ROS->Caspase_8 Can directly activate Cytochrome_c_Release Cytochrome c Release Mitochondrial_Damage->Cytochrome_c_Release Leads to Apoptosome Apoptosome Formation Cytochrome_c_Release->Apoptosome Initiates Caspase_9 Caspase-9 Activation Apoptosome->Caspase_9 Activates Caspase_3 Caspase-3 Activation Caspase_9->Caspase_3 Activates Caspase_8->Caspase_3 Activates Apoptosis Apoptosis Caspase_3->Apoptosis Executes

Caption: PDT-induced apoptosis pathway.

Experimental Workflow

Conjugation_Workflow Antibody_Prep 1. Antibody Preparation - Buffer Exchange - Concentration Adjustment Conjugation 3. Conjugation Reaction - Add NHS Ester to Antibody - Incubate Antibody_Prep->Conjugation NHS_Ester_Prep 2. 4,5'-DMA-NHS Solution Preparation NHS_Ester_Prep->Conjugation Purification 4. Purification - Size-Exclusion Chromatography Conjugation->Purification Characterization 5. Characterization - DAR Determination (UV-Vis, HIC) - Purity Analysis (SDS-PAGE, SEC) Purification->Characterization Final_Product Final 4,5'-DMA-Antibody Conjugate Characterization->Final_Product DAR_Impact Low_DAR Low DAR Efficacy Therapeutic Efficacy Low_DAR->Efficacy Reduced Toxicity Potential Toxicity Low_DAR->Toxicity Minimized Optimal_DAR Optimal DAR Optimal_DAR->Efficacy Maximized Optimal_DAR->Toxicity Acceptable High_DAR High DAR High_DAR->Efficacy May Plateau or Decrease High_DAR->Toxicity Increased Risk DAR DAR DAR->Optimal_DAR DAR->High_DAR

References

Application Notes and Protocols for 4,5'-Dimethylangelicin-NHS Activation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the use of 4,5'-Dimethylangelicin-NHS, a photoactivatable reagent for the modification of biomolecules. Activation with ultraviolet A (UVA) light at a wavelength of 365 nm enables the covalent conjugation of this molecule to primary amine groups on proteins and other biomolecules. This process allows for the investigation of cellular processes and the development of novel therapeutic strategies.

Introduction

4,5'-Dimethylangelicin is a monofunctional furocoumarin belonging to the psoralen family of compounds. Upon irradiation with long-wave ultraviolet (UVA) light, it forms covalent adducts with nucleic acids and other biomolecules. The N-hydroxysuccinimide (NHS) ester derivative of 4,5'-Dimethylangelicin allows for its conjugation to primary amines, such as the lysine residues in proteins, prior to or after photoactivation. This dual-reactivity makes it a versatile tool for various research applications, including the study of protein-DNA interactions, cellular imaging, and photodynamic therapy. The primary mechanism of action following photoactivation involves the formation of monoadducts with pyrimidine bases in DNA, which can inhibit DNA and RNA synthesis, ultimately leading to apoptosis.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the photoactivation of psoralen derivatives and their effects on biological systems. Note that the optimal conditions for this compound may need to be empirically determined for each specific application.

Table 1: Recommended UVA Irradiation Parameters for Psoralen Activation

ParameterRecommended ValueNotes
Wavelength365 nmOptimal for activation of 4,5'-Dimethylangelicin and other psoralens.[1]
UVA Dose0.5 - 10.0 J/cm²Dose-dependent formation of adducts has been observed in this range for psoralen-DNA interactions.[2][3] The optimal dose for protein conjugation should be determined experimentally.
Initial Dose (for cellular assays)0.1 - 1.5 J/cm²Lower initial doses are recommended for cellular applications to minimize off-target phototoxicity.[4][5]

Table 2: Dose-Dependent Formation of Psoralen-DNA Adducts

UVA Dose (J/cm²)8-MOP Monoadducts (lesions per 10⁶ nucleotides)S59 Monoadducts (lesions per 10⁶ nucleotides)S59 Interstrand Cross-links (lesions per 10³ nucleotides)
0.520.23193.9
10.066.619412.8

Data extracted from studies on 8-methoxypsoralen (8-MOP) and amotosalen (S59), providing a reference for the expected dose-response of psoralen derivatives.[2][3]

Experimental Protocols

Protocol 1: Labeling of Proteins with this compound

This protocol describes the conjugation of this compound to a protein of interest.

Materials:

  • Protein of interest in an amine-free buffer (e.g., PBS, pH 7.2-7.4)

  • This compound

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Reaction buffer (e.g., 100 mM sodium bicarbonate, pH 8.3-8.5)

  • Size-exclusion chromatography column (e.g., Sephadex G-25)

  • UVA light source with a 365 nm emission peak

  • UV-transparent reaction vessels (e.g., quartz cuvettes or microplates)

Procedure:

  • Prepare Protein Solution: Dissolve the protein of interest in the reaction buffer to a final concentration of 1-10 mg/mL.

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in a small volume of anhydrous DMF or DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. A molar excess of the NHS ester to the protein (e.g., 10:1 to 20:1) is recommended as a starting point.

    • Incubate the reaction mixture for 1-2 hours at room temperature, protected from light.

  • Purification:

    • Remove the unreacted this compound and byproducts by size-exclusion chromatography.

    • Collect the fractions containing the labeled protein.

  • Characterization (Optional): Determine the degree of labeling by measuring the absorbance of the conjugate at 280 nm (for protein) and the characteristic absorbance maximum of 4,5'-Dimethylangelicin.

Protocol 2: Photoactivation of 4,5'-Dimethylangelicin-Labeled Proteins

This protocol outlines the procedure for activating the conjugated 4,5'-Dimethylangelicin to induce covalent crosslinking to target molecules (e.g., DNA, other proteins).

Materials:

  • Purified 4,5'-Dimethylangelicin-labeled protein

  • Target molecule (e.g., cells, purified DNA) in a suitable buffer or medium

  • UVA light source (365 nm)

  • Calibrated UV radiometer

  • UV-transparent reaction vessels

Procedure:

  • Incubation: Incubate the 4,5'-Dimethylangelicin-labeled protein with the target molecule under desired experimental conditions.

  • UVA Irradiation:

    • Expose the sample to UVA light at 365 nm.

    • The UVA dose should be optimized for the specific application. A starting dose of 1-5 J/cm² is recommended.

    • The dose can be calculated as: Dose (J/cm²) = Irradiance (W/cm²) x Time (s) . Use a calibrated radiometer to measure the irradiance of the UVA source at the sample position.

  • Post-Irradiation Analysis: Proceed with downstream applications, such as:

    • SDS-PAGE and Western Blotting: To analyze protein-protein crosslinking.

    • Gel Electrophoresis: To detect protein-DNA crosslinking.

    • Cell Viability Assays: To assess the cytotoxic effects of the photoactivated conjugate.

    • Immunofluorescence Microscopy: To visualize the subcellular localization of the crosslinked conjugate.

Signaling Pathways and Experimental Workflows

Signaling Pathways Modulated by Photoactivated Psoralens

Photoactivated psoralens have been shown to influence several key signaling pathways, primarily through the induction of cellular stress and DNA damage. The following diagrams illustrate some of the known downstream effects.

PUVA_Signaling PUVA Psoralen + UVA (365 nm) DNA_Damage DNA Adducts & Interstrand Crosslinks PUVA->DNA_Damage Cell_Stress Cellular Stress PUVA->Cell_Stress PI3K PI3K PUVA->PI3K Inhibits EGFR EGFR PUVA->EGFR Inhibits T_Cell T-Cell PUVA->T_Cell ATR ATR Activation DNA_Damage->ATR Apoptosis Apoptosis Cell_Stress->Apoptosis p53 p53 Activation ATR->p53 p53->Apoptosis Akt Akt PI3K->Akt pAkt p-Akt (Inactive) Akt->pAkt EGFR_TK EGFR Tyrosine Kinase Activity (Inhibited) EGFR->EGFR_TK Th2 Th2 Response (IL-4, IL-10, IL-13) T_Cell->Th2 Skews towards

Caption: Signaling pathways affected by psoralen and UVA irradiation.

Experimental Workflow for Protein Labeling and Photoactivation

The following diagram outlines the general workflow for utilizing this compound in research applications.

Experimental_Workflow Start Start Prepare_Protein Prepare Protein Solution (1-10 mg/mL, pH 8.3-8.5) Start->Prepare_Protein Prepare_NHS Prepare this compound (10 mM in DMF/DMSO) Start->Prepare_NHS Conjugate Conjugation Reaction (1-2h, RT, dark) Prepare_Protein->Conjugate Prepare_NHS->Conjugate Purify Purify Labeled Protein (Size-Exclusion Chromatography) Conjugate->Purify Incubate Incubate Labeled Protein with Target Purify->Incubate Irradiate UVA Irradiation (365 nm, 1-5 J/cm²) Incubate->Irradiate Analyze Downstream Analysis Irradiate->Analyze End End Analyze->End

Caption: General workflow for protein labeling and photoactivation.

References

Troubleshooting & Optimization

Optimizing 4,5'-Dimethylangelicin-NHS Labeling: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the labeling efficiency of 4,5'-Dimethylangelicin-NHS (4,5'-DMA-NHS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

4,5'-Dimethylangelicin is a furocoumarin derivative known for its ability to intercalate into DNA and, upon photoactivation, form covalent adducts. The N-hydroxysuccinimide (NHS) ester form, 4,5'-DMA-NHS, is a reactive compound designed to label biomolecules, such as proteins, antibodies, and amino-modified oligonucleotides, that contain primary amine groups (-NH2).[1][2][3] This labeling allows for the study of biomolecule interactions with DNA, and the development of targeted photochemotherapy agents.[4]

Q2: What is the chemical basis for 4,5'-DMA-NHS labeling?

The labeling reaction involves the nucleophilic attack of a primary amine on the carbonyl carbon of the NHS ester. This results in the formation of a stable amide bond between the 4,5'-Dimethylangelicin molecule and the target biomolecule, with the release of N-hydroxysuccinimide.[5]

Q3: What are the critical parameters influencing the efficiency of 4,5'-DMA-NHS labeling?

The success of the labeling reaction is highly dependent on several factors:

  • pH: The reaction is strongly pH-dependent, with an optimal range of 8.3-8.5.[1][2][3][6] At lower pH, the primary amines are protonated and less reactive. At higher pH, the NHS ester is prone to rapid hydrolysis, which reduces the labeling yield.[1][3][6]

  • Buffer Composition: Amine-free buffers are crucial to prevent competition with the target biomolecule for the NHS ester.[1][2][7] Suitable buffers include phosphate buffer or sodium bicarbonate buffer.[1][6] Buffers containing primary amines, such as Tris, should be avoided.[7]

  • Molar Ratio: The ratio of 4,5'-DMA-NHS to the target biomolecule will influence the degree of labeling. An excess of the NHS ester is typically used to drive the reaction to completion.[1][3][6]

  • Concentration: Higher concentrations of the target biomolecule (1-10 mg/mL) can improve labeling efficiency.[1][3]

  • Temperature and Incubation Time: The reaction can be performed at room temperature for 1-4 hours or at 4°C overnight.[1][3]

  • Purity of Reagents: The 4,5'-DMA-NHS ester should be of high purity and stored under desiccated conditions to prevent hydrolysis.[8] If dissolved in an organic solvent like DMSO or DMF, it should be used immediately or stored at -20°C for short periods.[1][3][6]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Labeling Efficiency Incorrect pH of the reaction buffer. Verify the pH of the reaction buffer is between 8.3 and 8.5.[1][3][6]
Presence of primary amines in the buffer (e.g., Tris). Perform a buffer exchange into an amine-free buffer like phosphate or bicarbonate buffer.[7]
Hydrolyzed 4,5'-DMA-NHS. Use a fresh stock of 4,5'-DMA-NHS. Ensure proper storage in a desiccated environment.[8] If using a stock solution in an organic solvent, prepare it fresh or use a recently prepared aliquot stored at -20°C.[1][3]
Insufficient molar excess of 4,5'-DMA-NHS. Increase the molar ratio of 4,5'-DMA-NHS to the target biomolecule. A common starting point is an 8-fold molar excess.[1][3][6]
Low concentration of the target biomolecule. Concentrate the biomolecule solution to 1-10 mg/mL.[1][3]
Precipitation of the Labeled Biomolecule High degree of labeling leading to insolubility. Decrease the molar ratio of 4,5'-DMA-NHS to the biomolecule to reduce the number of attached hydrophobic angelicin moieties.
Solvent incompatibility. If 4,5'-DMA-NHS is dissolved in an organic solvent, ensure the final concentration of the organic solvent in the reaction mixture is low enough to not cause precipitation of the biomolecule.
Non-Specific Labeling or Side Reactions Reaction pH is too high. Lower the pH to within the optimal range of 8.3-8.5 to minimize hydrolysis and side reactions.[3][6]
Reaction with other nucleophiles (e.g., sulfhydryls, hydroxyls). While NHS esters are highly selective for primary amines, some reaction with other nucleophiles can occur. The resulting thioesters and esters are generally unstable and can be hydrolyzed.[5] Ensure purification steps are adequate to remove any non-covalently bound molecules.
Over-labeling on serine, threonine, or tyrosine residues. These "O-derivative" peptides can sometimes form.[9][10] Quenching the reaction with hydroxylamine or methylamine can help to reverse this over-labeling.[9][11]
Inconsistent Results Variability in reagent quality. Test the reactivity of the 4,5'-DMA-NHS ester before use.[12]
Repeated freeze-thaw cycles of reagents. Aliquot reagents into single-use volumes to avoid repeated freeze-thaw cycles.[13]

Experimental Protocols

Protocol 1: General Labeling of a Protein with 4,5'-DMA-NHS

Materials:

  • Protein solution (in an amine-free buffer, e.g., 0.1 M sodium phosphate, pH 7.2-7.5)

  • 4,5'-DMA-NHS

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (DMSO)

  • Labeling buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Prepare the Protein Solution:

    • Ensure the protein is at a concentration of 1-10 mg/mL in an amine-free buffer. If necessary, perform a buffer exchange.

  • Prepare the 4,5'-DMA-NHS Stock Solution:

    • Just before use, dissolve the 4,5'-DMA-NHS in anhydrous DMF or DMSO to a concentration of 1-10 mg/mL.

  • Perform the Labeling Reaction:

    • Adjust the pH of the protein solution to 8.3-8.5 by adding the labeling buffer.

    • Add the desired molar excess of the 4,5'-DMA-NHS stock solution to the protein solution while gently vortexing. A common starting point is an 8-fold molar excess.[1][3][6]

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C, protected from light.[1][3]

  • Quench the Reaction:

    • Add the quenching solution to the reaction mixture to consume any unreacted 4,5'-DMA-NHS. Incubate for 30 minutes at room temperature.

  • Purify the Labeled Protein:

    • Remove the unreacted 4,5'-DMA-NHS and byproducts by passing the reaction mixture through a size-exclusion chromatography column equilibrated with a suitable storage buffer.[14]

Protocol 2: Determining the Reactivity of 4,5'-DMA-NHS

This protocol helps to confirm that the 4,5'-DMA-NHS is active before performing a labeling experiment. The principle is that the hydrolysis of the NHS ester by a strong base releases N-hydroxysuccinimide, which can be detected by an increase in absorbance at 260 nm.[8][15]

Materials:

  • 4,5'-DMA-NHS

  • Amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.0-8.0)

  • 0.5-1.0 N NaOH

  • Spectrophotometer and cuvettes

Procedure:

  • Dissolve 1-2 mg of 4,5'-DMA-NHS in 2 mL of the amine-free buffer. If not fully soluble, first dissolve in a small amount of DMSO or DMF and then add the buffer.[8]

  • Prepare a control tube with the same buffer (and organic solvent if used).[8]

  • Zero the spectrophotometer at 260 nm using the control tube.

  • Measure the absorbance of the 4,5'-DMA-NHS solution. If the absorbance is greater than 1.0, dilute the solution with the buffer until the reading is below 1.0.[15]

  • To 1 mL of the 4,5'-DMA-NHS solution, add 100 µL of 0.5-1.0 N NaOH and vortex for 30 seconds.[15]

  • Immediately (within 1 minute), measure the absorbance at 260 nm.[15]

  • Interpretation: A significant increase in absorbance after adding NaOH indicates that the 4,5'-DMA-NHS is active. If there is no measurable increase, the reagent has likely hydrolyzed and should be discarded.[8]

Visualizations

G cluster_prep Preparation cluster_reaction Labeling Reaction cluster_post Post-Reaction prep_protein Prepare Biomolecule (1-10 mg/mL in amine-free buffer) adjust_ph Adjust pH to 8.3-8.5 prep_protein->adjust_ph prep_dma Prepare 4,5'-DMA-NHS (Fresh stock in DMSO/DMF) add_dma Add 4,5'-DMA-NHS (Molar Excess) prep_dma->add_dma adjust_ph->add_dma incubate Incubate (1-4h at RT or overnight at 4°C) add_dma->incubate quench Quench Reaction (e.g., Tris or Glycine) incubate->quench purify Purify Conjugate (e.g., Size-Exclusion Chromatography) quench->purify analyze Analyze Labeled Biomolecule purify->analyze

Caption: Experimental workflow for labeling biomolecules with 4,5'-DMA-NHS.

G cluster_problem Problem Identification cluster_causes Potential Causes cluster_solutions Solutions low_efficiency Low Labeling Efficiency cause_ph Incorrect pH low_efficiency->cause_ph cause_buffer Amine-containing Buffer low_efficiency->cause_buffer cause_reagent Hydrolyzed Reagent low_efficiency->cause_reagent cause_ratio Insufficient Molar Ratio low_efficiency->cause_ratio solution_ph Verify/Adjust pH to 8.3-8.5 cause_ph->solution_ph solution_buffer Buffer Exchange cause_buffer->solution_buffer solution_reagent Use Fresh Reagent cause_reagent->solution_reagent solution_ratio Increase Molar Ratio cause_ratio->solution_ratio

Caption: Troubleshooting logic for low labeling efficiency.

G cluster_reactants Reactants cluster_products Products cluster_side_reaction Competing Reaction biomolecule Biomolecule-NH2 (Primary Amine) labeled_biomolecule Labeled Biomolecule (Stable Amide Bond) biomolecule->labeled_biomolecule dma_nhs 4,5'-DMA-NHS dma_nhs->labeled_biomolecule nhs N-hydroxysuccinimide dma_nhs->nhs hydrolyzed_dma Hydrolyzed 4,5'-DMA dma_nhs->hydrolyzed_dma Hydrolysis water H2O water->hydrolyzed_dma

Caption: Chemical reaction pathway for 4,5'-DMA-NHS labeling.

References

Technical Support Center: 4,5'-Dimethylangelicin-NHS Ester Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5'-Dimethylangelicin-NHS (4,5'-DMA-NHS) ester reactions. The information provided is based on established principles of N-hydroxysuccinimide (NHS) ester chemistry and aims to address common challenges to help optimize reaction yields.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for reacting 4,5'-DMA-NHS ester with a primary amine?

A1: The optimal pH for NHS ester reactions is typically between 7.2 and 8.5.[1][2][] The primary amine on the target molecule needs to be deprotonated to be nucleophilic, which is favored at a slightly alkaline pH. However, at higher pH values, the rate of hydrolysis of the NHS ester increases significantly, which can compete with the desired amidation reaction and lower the yield.[1][4][5] For most applications, a pH of 8.3-8.5 is recommended as a starting point.[6][7]

Q2: What solvents are compatible with 4,5'-DMA-NHS ester reactions?

A2: 4,5'-DMA-NHS ester, if not water-soluble, should be dissolved in a dry, aprotic, and water-miscible organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) before being added to the aqueous reaction buffer.[6][7][8] It is crucial to use high-quality, amine-free DMF, as any contaminating amines will react with the NHS ester.[6][7] The final concentration of the organic solvent in the reaction mixture should be kept low, typically between 0.5% and 10%, to avoid denaturation of protein targets.[9]

Q3: What are the common causes of low yield in 4,5'-DMA-NHS reactions?

A3: Low yields can stem from several factors:

  • Hydrolysis of the 4,5'-DMA-NHS ester: This is a major competing reaction, especially in aqueous buffers at higher pH and temperature.[1][][4]

  • Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris, glycine) will compete with the target molecule for the NHS ester.[1][2] Other nucleophiles like thiols (from DTT or cysteine), hydroxyls (serine, threonine, tyrosine), and guanidinium groups (arginine) can also lead to side reactions.[10][11]

  • Suboptimal reactant concentrations: Low concentrations of the target protein or peptide can lead to less efficient crosslinking as the competing hydrolysis reaction becomes more prominent.[1][][4]

  • Poor quality of the 4,5'-DMA-NHS ester: The NHS ester can hydrolyze over time if not stored properly in a dry environment.

Q4: How can I quench the reaction once it is complete?

A4: To stop the reaction, you can add a buffer containing primary amines, such as Tris or glycine, at a final concentration of 20-50 mM.[1][2][5] These will react with any remaining 4,5'-DMA-NHS ester. Other quenching reagents include lysine and ethanolamine.[5]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no conjugation Hydrolysis of 4,5'-DMA-NHS ester - Prepare the NHS ester solution immediately before use.[12] - Perform the reaction at a lower temperature (e.g., 4°C) for a longer duration.[1][2] - Optimize the pH; start with a lower pH (e.g., 7.2-7.5) and gradually increase if necessary.
Inactive 4,5'-DMA-NHS ester - Use a fresh batch of the reagent. - Ensure proper storage of the NHS ester in a desiccated environment.[8]
Presence of competing nucleophiles in the buffer - Use a non-nucleophilic buffer such as phosphate, bicarbonate, HEPES, or borate.[1][2] - If the target molecule is in a buffer containing primary amines, perform a buffer exchange (e.g., dialysis or gel filtration) before the reaction.[12]
Low concentration of the target molecule - Increase the concentration of the target molecule. Concentrations of 5-10 mg/mL are often recommended for proteins.[12] - Reducing the reaction volume can also help increase the effective concentration.[8]
Precipitation during the reaction Low solubility of 4,5'-DMA-NHS or the conjugate - Increase the proportion of organic solvent (e.g., DMSO, DMF) in the reaction mixture, but be mindful of its effect on the target molecule's stability.
Protein denaturation - Perform the reaction at a lower temperature. - Reduce the concentration of the organic solvent.
Multiple or unexpected products Side reactions with other amino acid residues - While primary amines are the main target, side reactions can occur with serine, threonine, tyrosine, and arginine.[10][11] - Optimize the pH to favor reaction with the more nucleophilic primary amines.
Formation of aggregates - Optimize the molar ratio of 4,5'-DMA-NHS to the target molecule to avoid over-labeling.

Quantitative Data Summary

Table 1: Half-life of NHS Ester Hydrolysis at Different pH Values

pHTemperatureHalf-life
7.00°C4-5 hours[1][4]
8.04°C1 hour[5]
8.64°C10 minutes[1][4][5]

Table 2: Recommended Reaction Conditions for NHS Ester Conjugations

ParameterRecommended Range
pH 7.2 - 8.5[1][2]
Temperature 4°C to Room Temperature[1][2]
Reaction Time 0.5 - 4 hours[1][2]
Buffer Phosphate, Carbonate-Bicarbonate, HEPES, Borate[1][2]

Experimental Protocols

General Protocol for Conjugating 4,5'-DMA-NHS to a Protein

  • Prepare the Protein Solution:

    • Dissolve the protein in a suitable amine-free buffer (e.g., 0.1 M phosphate buffer, pH 7.2-8.5) at a concentration of 5-10 mg/mL.[12]

    • If the protein solution contains interfering substances like Tris or sodium azide, perform a buffer exchange using dialysis or a desalting column.[12]

  • Prepare the 4,5'-DMA-NHS Ester Solution:

    • Immediately before use, dissolve the 4,5'-DMA-NHS ester in a small amount of dry, high-quality DMSO or DMF to a concentration of 1-10 mg/mL.[6][7][8][12]

  • Perform the Conjugation Reaction:

    • Slowly add a calculated molar excess of the dissolved 4,5'-DMA-NHS ester to the stirring protein solution. A starting point could be a 10-20 fold molar excess of the NHS ester.

    • Incubate the reaction at room temperature for 1-2 hours or at 4°C for 2-4 hours.[1][2]

  • Quench the Reaction (Optional):

    • Add a quenching solution (e.g., 1 M Tris-HCl, pH 8.0) to a final concentration of 20-50 mM and incubate for 15-30 minutes.[1][5]

  • Purify the Conjugate:

    • Remove the excess, unreacted 4,5'-DMA-NHS and byproducts (like N-hydroxysuccinimide) using a desalting column, dialysis, or size-exclusion chromatography.

Visualizations

Troubleshooting_Low_Yield cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low Yield Low Yield NHS_Hydrolysis NHS Ester Hydrolysis Low Yield->NHS_Hydrolysis Comp_Nucleophiles Competing Nucleophiles Low Yield->Comp_Nucleophiles Low_Concentration Low Reactant Concentration Low Yield->Low_Concentration Inactive_Reagent Inactive NHS Ester Low Yield->Inactive_Reagent Optimize_pH_Temp Optimize pH & Temperature NHS_Hydrolysis->Optimize_pH_Temp Amine_Free_Buffer Use Amine-Free Buffer Comp_Nucleophiles->Amine_Free_Buffer Increase_Concentration Increase Concentration Low_Concentration->Increase_Concentration Use_Fresh_Reagent Use Fresh Reagent Inactive_Reagent->Use_Fresh_Reagent

Caption: Troubleshooting logic for low yield in NHS ester reactions.

NHS_Ester_Reaction_Pathway cluster_reactants Reactants cluster_reaction Reaction Environment cluster_products Products cluster_side_reaction Competing Side Reaction DMA_NHS 4,5'-DMA-NHS Ester Conjugate Stable Amide Bond (4,5'-DMA-CO-NH-R) DMA_NHS->Conjugate Amidation Hydrolyzed_DMA Hydrolyzed 4,5'-DMA (Inactive) DMA_NHS->Hydrolyzed_DMA Hydrolysis Target_Amine Target Primary Amine (R-NH2) Target_Amine->Conjugate Conditions pH 7.2-8.5 Amine-Free Buffer NHS N-Hydroxysuccinimide (Byproduct) Conjugate->NHS releases Water Water (H2O) Water->Hydrolyzed_DMA

Caption: Reaction pathway for 4,5'-DMA-NHS ester conjugation.

References

Technical Support Center: 4,5'-Dimethylangelicin-NHS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in successfully using 4,5'-Dimethylangelicin-NHS in their experiments. The information provided is based on the general chemistry of N-hydroxysuccinimide (NHS) esters and should be adapted and optimized for the specific characteristics of your molecule and experimental setup.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application?

This compound is a modified form of 4,5'-Dimethylangelicin that contains an N-hydroxysuccinimide (NHS) ester. 4,5'-Dimethylangelicin is known for its ability to inhibit DNA and RNA synthesis upon photoactivation.[1] The NHS ester is an amine-reactive functional group that allows for the covalent conjugation of 4,5'-Dimethylangelicin to primary amines on proteins, peptides, antibodies, or other biomolecules.[2][3] This creates a tool for targeted delivery and photo-induced inhibition of DNA and RNA synthesis in specific biological systems.

Q2: How should I store this compound?

NHS esters are sensitive to moisture and should be stored in a desiccated environment at low temperatures.[4][5] For long-term storage, it is recommended to store the solid compound at -20°C.[6] Before use, allow the vial to equilibrate to room temperature before opening to prevent moisture condensation.[4][5] Once opened, it is advisable to purge the vial with an inert gas like nitrogen or argon before resealing to minimize exposure to air and moisture.[4]

Q3: In what solvent should I dissolve this compound?

Many non-sulfonated NHS esters are not readily soluble in aqueous buffers.[2] Therefore, they should first be dissolved in a dry, water-miscible organic solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).[1][3] It is crucial to use high-quality, anhydrous solvents, as trace amounts of water can lead to hydrolysis of the NHS ester.[3] DMF can degrade to dimethylamine, which can react with the NHS ester, so ensure you are using a high-purity, amine-free grade.[1][7] The resulting stock solution can then be added to the aqueous reaction buffer.

Q4: What is the optimal pH for conjugation reactions with this compound?

The reaction of NHS esters with primary amines is highly pH-dependent.[1][7] The optimal pH range for the conjugation reaction is typically between 7.2 and 8.5.[2] At a lower pH, the primary amines are protonated, which reduces their nucleophilicity and slows down the reaction rate.[1][7] At a pH above 8.5, the rate of hydrolysis of the NHS ester increases significantly, which competes with the desired conjugation reaction and reduces the overall yield.[2]

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Low or no conjugation efficiency Hydrolysis of this compound - Ensure the compound is stored properly in a desiccated environment. - Use anhydrous solvents (DMSO, DMF) to prepare the stock solution.[1][3] - Prepare the stock solution immediately before use.[5] - Perform the reaction at the optimal pH range (7.2-8.5).[2] - Minimize the reaction time in aqueous buffer.
Presence of primary amines in the buffer - Avoid using buffers containing primary amines, such as Tris or glycine, as they will compete with the target molecule for reaction with the NHS ester.[2] - Recommended buffers include phosphate-buffered saline (PBS), HEPES, or borate buffer.[2][5]
Suboptimal pH of the reaction - Verify the pH of your reaction buffer and adjust it to the optimal range of 7.2-8.5.[1][2]
Low concentration of the target molecule - Increase the concentration of your protein or biomolecule to favor the aminolysis reaction over hydrolysis.
Precipitation of the compound upon addition to the aqueous buffer Poor solubility of this compound - Ensure the initial stock solution in organic solvent is fully dissolved. - Add the organic stock solution to the aqueous buffer slowly while vortexing. - Do not exceed a final organic solvent concentration of 10% in the reaction mixture.[2]
Inconsistent results between experiments Degradation of this compound stock solution - Prepare fresh stock solutions for each experiment.[5] - If storing a stock solution in an organic solvent, aliquot it into single-use vials and store at -20°C to avoid multiple freeze-thaw cycles and exposure to moisture.[1]

Quantitative Data Summary

The stability of NHS esters is highly dependent on pH and temperature. The following table summarizes the half-life of hydrolysis for general NHS esters in aqueous solutions. Please note that these are general values and the specific stability of this compound may vary.

pHTemperature (°C)Half-life of Hydrolysis
7.004-5 hours[2]
8.6410 minutes[2]
7.0Room TemperatureShorter than at 0°C
8.0Room TemperatureSignificantly shorter than at pH 7.0

Experimental Protocols

General Protocol for Conjugation of this compound to a Protein

This protocol provides a general guideline for the conjugation of this compound to a protein containing primary amines. Optimization may be required for your specific protein and application.

Materials:

  • This compound

  • Anhydrous DMSO or DMF

  • Protein to be labeled in a suitable amine-free buffer (e.g., PBS, HEPES, Borate buffer at pH 7.2-8.5)

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Desalting column or dialysis equipment for purification

Procedure:

  • Prepare Protein Solution: Dissolve the protein in an amine-free buffer at a suitable concentration (e.g., 1-10 mg/mL).

  • Prepare this compound Stock Solution: Immediately before use, dissolve this compound in anhydrous DMSO or DMF to a concentration of 10-20 mM.

  • Conjugation Reaction:

    • Add a calculated molar excess of the this compound stock solution to the protein solution. A 10-20 fold molar excess is a common starting point, but this should be optimized.

    • Incubate the reaction mixture for 30 minutes to 2 hours at room temperature or 2-4 hours at 4°C. The optimal time may vary.

  • Quench Reaction: Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM.[5] Incubate for 15-30 minutes at room temperature.

  • Purification: Remove the unreacted this compound and byproducts by using a desalting column, dialysis, or other suitable chromatography methods.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification cluster_product Final Product prep_protein Prepare Protein Solution (Amine-free buffer, pH 7.2-8.5) conjugation Conjugation Reaction (RT for 30-120 min or 4°C for 2-4h) prep_protein->conjugation prep_nhs Prepare this compound Stock Solution (Anhydrous DMSO/DMF) prep_nhs->conjugation quench Quench Reaction (Tris or Glycine) conjugation->quench purify Purification (Desalting Column / Dialysis) quench->purify final_product Purified Conjugate purify->final_product

Caption: Experimental workflow for protein conjugation.

hydrolysis_pathway cluster_desired Desired Reaction cluster_competing Competing Reaction (Hydrolysis) NHS_Ester This compound Amine Primary Amine (on Biomolecule) NHS_Ester->Amine Aminolysis Water Water (Aqueous Buffer) NHS_Ester->Water Hydrolysis Amide_Bond Stable Amide Bond (Conjugate) Amine->Amide_Bond NHS_Leaving_Group1 N-hydroxysuccinimide Carboxylic_Acid Inactive Carboxylic Acid Water->Carboxylic_Acid NHS_Leaving_Group2 N-hydroxysuccinimide

Caption: Competing reactions of an NHS ester.

References

How to reduce non-specific binding of 4,5'-Dimethylangelicin-NHS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize non-specific binding of 4,5'-Dimethylangelicin-NHS during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is it used for?

4,5'-Dimethylangelicin is a psoralen derivative that can intercalate into DNA and, upon UVA irradiation, form covalent adducts with pyrimidine bases. The N-hydroxysuccinimide (NHS) ester form, this compound, is a reactive compound designed to label primary amine-containing molecules, such as proteins, peptides, and amine-modified oligonucleotides, with the 4,5'-Dimethylangelicin moiety. This allows for the subsequent study of interactions involving the labeled molecule and DNA.

Q2: What causes non-specific binding of this compound?

Non-specific binding of this compound can occur due to several factors:

  • Hydrophobic Interactions: The aromatic nature of the angelicin core can lead to non-specific binding to hydrophobic surfaces of proteins or experimental-ware.

  • Electrostatic Interactions: Charged regions on the target molecule or surfaces can electrostatically attract the labeling reagent.

  • Hydrolysis of the NHS Ester: The NHS ester is susceptible to hydrolysis in aqueous solutions. The resulting carboxylate form of 4,5'-Dimethylangelicin can non-specifically bind to positively charged sites on proteins or surfaces.

  • Reaction with Non-Target Amines: The NHS ester can react with primary amines other than the intended target, such as those in blocking proteins or on assay surfaces.

Q3: What are the initial checks I should perform if I suspect high non-specific binding?

If you are experiencing high background or non-specific binding, first verify the following:

  • Buffer Composition: Ensure your reaction buffer is free of primary amines, such as Tris or glycine, which will compete with your target molecule for reaction with the NHS ester.[1]

  • pH of the Reaction: The optimal pH for NHS ester coupling to primary amines is typically between 7.2 and 8.5.[][3] A pH that is too low will result in protonated amines that are poor nucleophiles, while a pH that is too high will accelerate the hydrolysis of the NHS ester.[3]

  • Purity of Reagents: Use high-quality solvents like DMSO or DMF to dissolve the this compound. Ensure that DMF has not degraded to form dimethylamine, which can react with the NHS ester.[3]

Troubleshooting Guide

This guide provides a systematic approach to reducing non-specific binding of this compound in your experiments.

Issue: High Background Signal in Assays

High background signal is a common indicator of non-specific binding. The following steps can help to mitigate this issue.

1. Optimization of Blocking Steps

Effective blocking of non-specific sites on surfaces (e.g., microplates, membranes) is crucial.

  • Choice of Blocking Agent: The choice of blocking agent can significantly impact non-specific binding. Commonly used blocking agents include Bovine Serum Albumin (BSA), non-fat dry milk, and casein.[4] For applications involving phosphoproteins, casein may be a suitable choice.[4]

  • Blocking Agent Concentration and Incubation Time: The concentration and incubation time of the blocking agent should be optimized. Typically, a 3-5% solution of the blocking agent is used for 1-2 hours at room temperature or overnight at 4°C for higher stringency.[4]

Table 1: Common Blocking Agents and Their Properties

Blocking AgentTypical ConcentrationAdvantagesConsiderations
Bovine Serum Albumin (BSA)1-5%Highly purified, consistent blocking effect.[4]Can sometimes cross-react with antibodies.
Non-fat Dry Milk3-5%Cost-effective and widely available.[4]Contains phosphoproteins which may interfere with some assays.
Casein1-3%Useful when working with phosphoproteins.[4]Can be less effective than BSA for some applications.
Synthetic Polymer-Based BlockersVariesCan be more effective than protein-based blockers in some cases.[5]May require more optimization.

2. Adjustment of Buffer Conditions

Modifying the composition of your binding and washing buffers can help reduce non-specific interactions.

  • Addition of Surfactants: Non-ionic surfactants like Tween 20 can disrupt hydrophobic interactions.[6] Low concentrations are typically added to wash buffers.

  • Increasing Salt Concentration: Higher salt concentrations (e.g., NaCl) in the buffer can reduce non-specific binding caused by electrostatic interactions by creating a shielding effect.[6][7]

  • Adjusting pH: The pH of the buffer can influence the overall charge of your biomolecule. Adjusting the pH may help to minimize charge-based non-specific binding.[6][7]

Table 2: Buffer Additives to Reduce Non-Specific Binding

AdditiveTypical ConcentrationMechanism of Action
Tween 200.05 - 0.1%Disrupts hydrophobic interactions.[6]
NaCl150 - 500 mMShields electrostatic interactions.[6][7]
Bovine Serum Albumin (BSA)0.1 - 1%Acts as a protein blocker in solution.[6][7]
Dextran Sulfate0.02 - 0.1%Polyanion that can out-compete nucleic acids for electrostatic binding.[8]
Issue: Low Signal-to-Noise Ratio

A low signal-to-noise ratio can be caused by a combination of weak specific signal and high non-specific binding.

1. Optimizing the Conjugation Reaction

Ensure efficient labeling of your target molecule with this compound to maximize the specific signal.

  • Molar Ratio of Reactants: Optimize the molar ratio of this compound to your target molecule. A significant excess of the NHS ester is often required to drive the reaction to completion, but a very large excess can lead to increased non-specific binding.

  • Reaction Time and Temperature: The reaction is typically carried out for 1-4 hours at room temperature or overnight on ice.[3] Shorter incubation times may be necessary to minimize non-specific reactions.

2. Purification of the Conjugate

After the labeling reaction, it is critical to remove unreacted this compound and its hydrolysis byproducts.

  • Purification Methods: Gel filtration chromatography is a common and effective method for purifying labeled macromolecules.[3] Dialysis or ultrafiltration can also be used to remove low molecular weight impurities.[1]

Experimental Protocols

Protocol 1: General Procedure for Labeling a Protein with this compound

  • Prepare the Protein Solution: Dissolve the protein in a primary amine-free buffer (e.g., 0.1 M sodium bicarbonate or phosphate buffer) at a pH of 8.3-8.5.[3]

  • Prepare the this compound Solution: Immediately before use, dissolve the this compound in a small amount of high-quality DMSO or DMF.[3]

  • Perform the Conjugation: Add the dissolved this compound to the protein solution. The final concentration of the organic solvent should be kept low to avoid protein denaturation.

  • Incubate: Incubate the reaction mixture for 1-4 hours at room temperature or overnight on ice.[3]

  • Purify the Conjugate: Remove unreacted labeling reagent and byproducts by gel filtration, dialysis, or another suitable chromatographic method.[3]

Visual Guides

Troubleshooting_Workflow cluster_start Start: High Non-Specific Binding cluster_checks Initial Checks cluster_optimization Optimization Strategies cluster_end Resolution Start High Background Signal Detected Check_Buffer Verify Buffer Composition (Amine-Free) Start->Check_Buffer Check_pH Confirm Reaction pH (7.2-8.5) Start->Check_pH Check_Reagents Assess Reagent Purity Start->Check_Reagents Optimize_Blocking Optimize Blocking Step (Agent, Concentration, Time) Check_Buffer->Optimize_Blocking Check_pH->Optimize_Blocking Check_Reagents->Optimize_Blocking Adjust_Buffer Adjust Buffer Conditions (Surfactant, Salt, pH) Optimize_Blocking->Adjust_Buffer Optimize_Conjugation Optimize Conjugation Reaction (Molar Ratio, Time) Adjust_Buffer->Optimize_Conjugation Purify Purify Conjugate Optimize_Conjugation->Purify End Reduced Non-Specific Binding Purify->End

Caption: Troubleshooting workflow for reducing non-specific binding.

NHS_Ester_Reaction cluster_reactants Reactants cluster_reaction Reaction cluster_products Products cluster_side_reaction Competing Reaction NHS_Ester This compound Reaction Nucleophilic Acyl Substitution (pH 7.2-8.5) NHS_Ester->Reaction Hydrolysis Hydrolysis NHS_Ester->Hydrolysis Primary_Amine Target Molecule (R-NH2) Primary_Amine->Reaction Amide_Bond Stable Amide Bond (Conjugate) Reaction->Amide_Bond NHS_Leaving_Group N-hydroxysuccinimide (Leaving Group) Reaction->NHS_Leaving_Group Water Water (H2O) Water->Hydrolysis Hydrolyzed_Product Inactive Carboxylate Hydrolysis->Hydrolyzed_Product

Caption: NHS ester reaction with a primary amine and competing hydrolysis.

References

4,5'-Dimethylangelicin-NHS solubility issues and solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5'-Dimethylangelicin-NHS.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: I am having trouble dissolving this compound. What are the recommended solvents?

A1: this compound is a hydrophobic molecule with limited aqueous solubility. For optimal results, it is recommended to first prepare a concentrated stock solution in a polar aprotic organic solvent.

  • Primary Recommendations: High-purity, anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) are the recommended solvents for preparing stock solutions.

  • Alternative Solvents: While less common, other organic solvents may be used, but their compatibility with your experimental system must be verified.

  • Aqueous Solutions: Direct dissolution in aqueous buffers is not recommended and will likely result in poor solubility and precipitation.

Q2: My this compound is not dissolving completely in DMSO/DMF. What should I do?

A2: If you are experiencing incomplete dissolution, consider the following troubleshooting steps:

  • Gentle Warming: Warm the solution gently to 37°C. This can help increase the solubility of the compound.

  • Vortexing/Sonication: Agitate the solution by vortexing or using a sonication bath to aid in the dissolution process.

  • Solvent Quality: Ensure that your DMSO or DMF is anhydrous and of high purity. Water content can significantly reduce the solubility of NHS esters. DMF can degrade over time to form amines which can react with the NHS ester; use a fresh, high-quality stock.

  • Concentration: You may be exceeding the solubility limit of the compound. Try preparing a more dilute stock solution.

Q3: Can I store this compound in solution?

A3: Yes, but proper storage is crucial to maintain the stability of the compound, particularly the reactive NHS ester group.

  • Organic Stock Solutions: Stock solutions in anhydrous DMSO or DMF can be stored at -20°C for 1-2 months. Aliquot the stock solution to avoid repeated freeze-thaw cycles.

  • Aqueous Solutions: Aqueous solutions of this compound are not stable and should be used immediately after preparation. The NHS ester is susceptible to hydrolysis, especially at neutral to basic pH.

Q4: I am observing precipitation when I add my this compound stock solution to my aqueous cell culture medium. How can I prevent this?

A4: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. Here are some strategies to mitigate precipitation:

  • Final Solvent Concentration: Keep the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium as low as possible, typically below 0.5%, to minimize solvent-induced toxicity and precipitation.

  • Rapid Mixing: Add the stock solution to your aqueous buffer or medium while vortexing or stirring to ensure rapid and uniform dispersion.

  • Stepwise Dilution: A three-step dilution protocol can be effective for highly hydrophobic compounds. First, dissolve the compound in 100% DMSO. Next, dilute this solution with pre-warmed fetal bovine serum (FBS). Finally, perform the final dilution in your cell culture medium.[1]

  • Use of Surfactants: In some applications, a biocompatible non-ionic surfactant, such as Tween® 20 or Pluronic® F-68, can be used at a low concentration to improve solubility, but this must be validated for your specific cell type and assay.

Q5: What is the optimal pH for reacting this compound with primary amines?

A5: The reaction of an NHS ester with a primary amine is highly pH-dependent. The optimal pH range for this reaction is typically 8.3-8.5.[2] At lower pH values, the primary amine will be protonated, reducing its nucleophilicity and slowing the reaction rate. At higher pH values, the rate of hydrolysis of the NHS ester increases significantly, which will reduce the efficiency of the conjugation reaction.

Q6: What buffers should I avoid when working with this compound?

A6: It is critical to avoid buffers that contain primary amines, as they will compete with your target molecule for reaction with the NHS ester. Common amine-containing buffers to avoid include Tris (tris(hydroxymethyl)aminomethane) and glycine. Phosphate-buffered saline (PBS) or bicarbonate buffers are generally suitable for conjugation reactions.

Data Presentation

Qualitative Solubility of this compound

SolventSolubilityNotes
Water/Aqueous Buffers PoorNot recommended for initial dissolution.
Dimethyl Sulfoxide (DMSO) GoodRecommended for preparing concentrated stock solutions.
N,N-Dimethylformamide (DMF) GoodRecommended for preparing concentrated stock solutions. Use high-purity, amine-free DMF.
Ethanol ModerateCan be used, but may have lower solubility compared to DMSO or DMF.
Methanol ModerateCan be used, but may have lower solubility compared to DMSO or DMF.

Stability of NHS Esters in Aqueous Solution

pHHalf-life
7.04-5 hours
8.01 hour
8.610 minutes

This data is for general NHS esters and illustrates the importance of using freshly prepared aqueous solutions of this compound.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

  • Materials:

    • This compound powder

    • Anhydrous, high-purity DMSO or DMF

    • Sterile microcentrifuge tubes

  • Procedure:

    • Equilibrate the vial of this compound powder to room temperature before opening to prevent condensation of moisture.

    • Weigh the desired amount of powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of anhydrous DMSO or DMF to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution until the powder is completely dissolved. Gentle warming to 37°C can be applied if necessary.

    • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C, protected from light.

Protocol 2: General Procedure for Cell Treatment with this compound

  • Materials:

    • Prepared stock solution of this compound in DMSO or DMF

    • Pre-warmed cell culture medium

    • Cultured cells

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature.

    • Dilute the stock solution to the final desired concentration in pre-warmed cell culture medium. It is crucial to add the stock solution to the medium while gently vortexing to ensure rapid mixing and minimize precipitation. The final concentration of the organic solvent should be kept to a minimum (ideally <0.5%).

    • Remove the existing medium from the cultured cells and replace it with the medium containing this compound.

    • Incubate the cells for the desired period under standard cell culture conditions.

    • Proceed with downstream applications, such as photoactivation and analysis of DNA/RNA synthesis.

Mandatory Visualizations

G cluster_0 Solubility Troubleshooting Workflow Start Start with This compound powder Dissolve Dissolve in anhydrous DMSO or DMF Start->Dissolve Check Complete Dissolution? Dissolve->Check Warm Gentle Warming (37°C) & Vortexing/Sonication Check->Warm No Dilute Dilute into aqueous buffer/medium Check->Dilute Yes Warm->Dissolve Precipitation Precipitation Observed? Dilute->Precipitation Optimize Optimize Dilution: - Rapid Mixing - Lower Final [Solvent] - Stepwise Dilution Precipitation->Optimize Yes Ready Solution Ready for Use (Use Immediately) Precipitation->Ready No Optimize->Dilute

Caption: Troubleshooting workflow for dissolving this compound.

G cluster_1 Mechanism of Action of 4,5'-Dimethylangelicin UV_A UVA Light (365 nm) DMA 4,5'-Dimethylangelicin Excited_DMA Excited State 4,5'-Dimethylangelicin DMA->Excited_DMA Photoactivation DNA DNA Excited_DMA->DNA Intercalation & Covalent Bonding Monoadduct DNA Monoadduct DNA->Monoadduct Replication_Inhibition Inhibition of DNA/RNA Synthesis Monoadduct->Replication_Inhibition

Caption: Simplified signaling pathway for the mechanism of action of 4,5'-Dimethylangelicin.

References

Technical Support Center: 4,5'-Dimethylangelicin-NHS Ester

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5'-Dimethylangelicin-NHS ester. The information provided is designed to address specific issues that may be encountered during experimental workflows, with a focus on quenching unreacted reagent.

Frequently Asked Questions (FAQs)

Q1: What is the most effective method for quenching unreacted this compound ester?

A1: The most common and effective method for quenching unreacted NHS esters is the addition of a molar excess of a primary amine-containing reagent.[1][2] Commonly used quenching agents include Tris (tris(hydroxymethyl)aminomethane), glycine, lysine, or ethanolamine.[1] These molecules present a primary amine that will react with the NHS ester, forming a stable amide bond and thus inactivating the reagent.

Q2: Can I quench the reaction by adjusting the pH?

A2: Yes, hydrolysis is a competing reaction to aminolysis and can be used as a quenching method. By raising the pH of the reaction mixture to >8.5, the rate of hydrolysis of the NHS ester is significantly increased.[1] This will regenerate the original carboxyl group on the 4,5'-Dimethylangelicin molecule. However, be aware that your target molecule and the angelicin moiety must be stable at this higher pH.

Q3: What are the recommended concentrations for quenching reagents?

A3: Typically, a final concentration of 20-50 mM of the quenching reagent (e.g., Tris, glycine) is sufficient to quench the reaction.[1] The optimal concentration can depend on the initial concentration of the this compound ester used.

Q4: How long should the quenching reaction proceed?

A4: A quenching reaction with a primary amine-containing buffer is generally rapid. An incubation time of 15-30 minutes at room temperature is typically sufficient to ensure all unreacted NHS ester has been deactivated.

Q5: Will the quenching reagent interfere with my downstream applications?

A5: It is important to consider the potential for the quenching reagent to interfere with subsequent experimental steps. For example, if your downstream application involves amine-specific chemistry, the excess quenching reagent will need to be removed.[1] Removal can be achieved through methods such as dialysis, desalting columns, or size exclusion chromatography.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
Low conjugation efficiency 1. Hydrolysis of this compound ester: The reagent is moisture-sensitive and can hydrolyze before reacting with the target molecule.[2][3] 2. Presence of primary amines in the reaction buffer: Buffers like Tris or glycine will compete with the target molecule for reaction with the NHS ester.[1][4] 3. Incorrect pH of the reaction buffer: The optimal pH for NHS ester conjugation is typically between 7.2 and 8.5.[4]1. Always use anhydrous solvents to dissolve the this compound ester and add it to the reaction mixture immediately. Avoid preparing stock solutions in aqueous buffers. 2. Use amine-free buffers such as phosphate-buffered saline (PBS), HEPES, or borate buffer for the conjugation reaction. 3. Ensure your reaction buffer is within the optimal pH range.
Non-specific binding or aggregation 1. Excess unreacted this compound ester: If not properly quenched, the unreacted NHS ester can bind non-specifically to other molecules or surfaces. 2. Hydrophobicity of the 4,5'-Dimethylangelicin moiety: The angelicin core is relatively hydrophobic and may cause aggregation of the labeled molecule.1. Ensure a sufficient molar excess of the quenching reagent is added and that the quenching reaction is allowed to proceed for an adequate amount of time. 2. Consider using a derivative of 4,5'-Dimethylangelicin with improved water solubility.[5] If aggregation persists, you may need to optimize buffer conditions (e.g., by adding non-ionic detergents).
Unexpected side reactions 1. Reaction with other nucleophiles: While NHS esters are selective for primary amines, they can also react with other nucleophiles like tyrosines, serines, and threonines, especially at higher pH.[6] 2. Instability of the angelicin moiety: Although generally stable, extreme pH conditions could potentially affect the integrity of the furocoumarin structure.1. Perform the conjugation at the lower end of the recommended pH range (e.g., pH 7.2-7.5) to maximize selectivity for primary amines. 2. Avoid prolonged exposure to harsh pH conditions. Analyze the final conjugate to confirm the integrity of the 4,5'-Dimethylangelicin moiety if stability is a concern.

Quantitative Data Summary

The stability of the NHS ester is highly dependent on the pH of the aqueous environment. The following table summarizes the half-life of a typical NHS ester at various pH values.

pHTemperature (°C)Half-life of NHS EsterReference
7.044-5 hours[2]
8.041 hour[2]
8.6410 minutes[2]

Experimental Protocols

Protocol 1: General Procedure for Quenching Unreacted this compound Ester
  • Perform the Conjugation Reaction:

    • Dissolve your target molecule containing a primary amine in an amine-free buffer (e.g., 0.1 M sodium phosphate, 0.15 M NaCl, pH 7.2-8.0) at a suitable concentration.

    • Dissolve the this compound ester in a dry, water-miscible organic solvent (e.g., DMSO or DMF) immediately before use.[3][4]

    • Add the desired molar excess of the this compound ester solution to the target molecule solution. The final concentration of the organic solvent should ideally be less than 10% of the total reaction volume.

    • Incubate the reaction for 1-2 hours at room temperature or 2-4 hours on ice.

  • Quench the Reaction:

    • Prepare a stock solution of a quenching reagent (e.g., 1 M Tris-HCl, pH 8.0, or 1 M glycine).

    • Add the quenching reagent to the reaction mixture to a final concentration of 20-50 mM.[1]

    • Incubate for 15-30 minutes at room temperature with gentle mixing.

  • Purification:

    • Remove the quenched this compound ester and excess quenching reagent by a suitable method such as dialysis, desalting column, or size exclusion chromatography.

Protocol 2: Quenching by Hydrolysis
  • Perform the Conjugation Reaction:

    • Follow step 1 as described in Protocol 1.

  • Quench by pH Adjustment:

    • Add a small amount of a suitable base (e.g., 1 M NaOH) to raise the pH of the reaction mixture to approximately 8.6.

    • Incubate for at least 30 minutes at room temperature to ensure complete hydrolysis of the unreacted NHS ester.

  • Neutralization and Purification:

    • Neutralize the reaction mixture by adding a suitable acid (e.g., 1 M HCl) to bring the pH back to a physiological range.

    • Proceed with purification as described in Protocol 1.

Visualizations

experimental_workflow cluster_conjugation Conjugation Step cluster_quenching Quenching Step cluster_purification Purification Step dissolve_target Dissolve Target Molecule in Amine-Free Buffer (pH 7.2-8.0) mix Mix Reagents and Incubate (1-2h RT) dissolve_target->mix dissolve_nhs Dissolve this compound in Anhydrous DMSO/DMF dissolve_nhs->mix add_quencher Add Quenching Reagent (e.g., 20-50 mM Tris) or Adjust pH > 8.5 mix->add_quencher After Conjugation incubate_quench Incubate (15-30 min RT) add_quencher->incubate_quench purify Remove Excess Reagents (Dialysis, Desalting) incubate_quench->purify After Quenching

Caption: Experimental workflow for the conjugation and quenching of this compound ester.

quenching_mechanisms cluster_amine Quenching with Primary Amine cluster_hydrolysis Quenching by Hydrolysis unreacted_nhs Unreacted This compound quencher Quenching Reagent (e.g., Tris, Glycine) R-NH2 water Water (H2O) (pH > 8.5) quenched_product Stable Amide Adduct quencher->quenched_product Reacts with hydrolyzed_product Hydrolyzed 4,5'-Dimethylangelicin (Carboxylate) water->hydrolyzed_product Reacts with

Caption: Mechanisms for quenching unreacted this compound ester.

Caption: Reaction of this compound with a primary amine on a target molecule. (Note: A placeholder is used for the chemical structure image as the exact structure of the commercial reagent is not publicly available).

References

Optimizing UV exposure time for 4,5'-Dimethylangelicin-NHS

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4,5'-Dimethylangelicin-NHS. The information is designed to address specific issues that may be encountered during experimental procedures involving this photosensitive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a derivative of angelicin, a naturally occurring furocoumarin. It is a photosensitive compound that, upon activation by Ultraviolet A (UVA) radiation (typically at 365 nm), forms covalent monoadducts with the pyrimidine bases of DNA, primarily thymine. This process can inhibit DNA replication and transcription, leading to cellular responses such as the induction of apoptosis. The NHS (N-hydroxysuccinimide) ester group allows for the conjugation of 4,5'-Dimethylangelicin to primary amines on other molecules, such as proteins or antibodies, enabling targeted delivery.

Q2: What is the optimal UVA wavelength for activating this compound?

A2: The optimal UVA wavelength for activating this compound and other angelicin derivatives is in the range of 320-400 nm, with a peak activation at approximately 365 nm.

Q3: How should I store this compound?

A3: this compound should be stored in a cool, dark, and dry place to prevent degradation. It is sensitive to light and moisture. For long-term storage, it is recommended to store it at -20°C.

Q4: What are the expected cellular outcomes after successful treatment with this compound and UVA irradiation?

A4: Successful treatment should lead to the formation of 4,5'-Dimethylangelicin-DNA monoadducts. This DNA damage can trigger a cellular response that includes the activation of DNA repair pathways, cell cycle arrest, and ultimately, apoptosis. The specific outcomes will depend on the cell type, the concentration of the compound, and the UVA dose.

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or no biological effect (e.g., no inhibition of cell proliferation, no apoptosis) 1. Insufficient UV exposure: The UVA dose was too low to efficiently activate the compound. 2. Suboptimal this compound concentration: The concentration used was not sufficient to achieve the desired level of DNA adduct formation. 3. Degradation of this compound: The compound may have degraded due to improper storage or handling. 4. Cellular resistance: The cell line used may be resistant to the effects of DNA damage.1. Optimize UV dose: Perform a dose-response experiment to determine the optimal UVA dose (J/cm²) for your specific cell type and experimental setup. Start with a range of doses and measure a relevant endpoint (e.g., cell viability, apoptosis). 2. Optimize compound concentration: Titrate the concentration of this compound to find the optimal working concentration for your experiment. 3. Use fresh compound: Ensure that the this compound is fresh and has been stored correctly. 4. Use a sensitive cell line: If possible, use a cell line known to be sensitive to DNA damaging agents.
High cell death in control groups (no UV exposure) 1. Cytotoxicity of this compound: At high concentrations, the compound may exhibit some cytotoxicity even without UV activation. 2. Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) may be toxic to the cells at the concentration used.1. Reduce compound concentration: Lower the concentration of this compound to a non-toxic level in the absence of UV light. 2. Reduce solvent concentration: Ensure the final concentration of the solvent in the cell culture medium is below the toxic threshold for your cells.
High background signal in adduct detection assays 1. Non-specific binding: The compound or detection antibodies may be binding non-specifically to cellular components. 2. Incomplete removal of unbound compound: Residual, unbound this compound can contribute to background signal.1. Optimize blocking and washing steps: Increase the stringency of blocking and washing steps in your detection protocol. 2. Thoroughly wash cells: After incubation with this compound and before UV irradiation, wash the cells thoroughly to remove any unbound compound.
Inconsistent results between experiments 1. Variability in UV source output: The intensity of the UV lamp may fluctuate over time. 2. Inconsistent cell culture conditions: Variations in cell density, passage number, or growth phase can affect the cellular response. 3. Pipetting errors: Inaccurate pipetting of the compound or reagents.1. Calibrate UV source: Regularly calibrate your UV source to ensure consistent output. 2. Standardize cell culture: Use cells at a consistent confluency and passage number for all experiments. 3. Ensure accurate pipetting: Use calibrated pipettes and careful technique.

Experimental Protocols

Protocol 1: General Procedure for UV Irradiation of Cells Treated with this compound
  • Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).

  • Compound Incubation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Dilute the stock solution in cell culture medium to the desired final concentration. Remove the old medium from the cells and add the medium containing this compound. Incubate for a predetermined time (e.g., 1-2 hours) to allow for cellular uptake.

  • Pre-Irradiation Wash: Gently wash the cells twice with phosphate-buffered saline (PBS) to remove any unbound compound.

  • UVA Irradiation: Add a fresh layer of PBS or culture medium to the cells to prevent them from drying out during irradiation. Place the culture vessel in a UV crosslinker equipped with a 365 nm lamp. Expose the cells to the desired UVA dose (J/cm²). The optimal dose should be determined empirically for each cell line and experimental setup.

  • Post-Irradiation Incubation: Immediately after irradiation, replace the PBS or medium with fresh, complete culture medium. Return the cells to the incubator and incubate for the desired time period to allow for the development of cellular responses.

  • Downstream Analysis: Harvest the cells for downstream applications such as cell viability assays, apoptosis assays, or DNA adduct analysis.

Protocol 2: Quantification of 4,5'-Dimethylangelicin-DNA Adducts by HPLC
  • Genomic DNA Isolation: Following treatment with this compound and UVA irradiation, harvest the cells and isolate genomic DNA using a standard DNA extraction kit or protocol.

  • DNA Hydrolysis: Enzymatically digest the isolated DNA to nucleosides using a combination of DNase I, nuclease P1, and alkaline phosphatase.

  • HPLC Analysis: Analyze the resulting nucleoside mixture by reverse-phase high-performance liquid chromatography (HPLC) with a UV detector.

  • Adduct Identification and Quantification: Identify the 4,5'-Dimethylangelicin-deoxythymidine adduct peak based on its retention time compared to a synthesized standard. Quantify the amount of adduct by integrating the peak area and comparing it to a standard curve.

Quantitative Data

Table 1: Recommended Starting Conditions for UV Exposure Optimization

ParameterRecommended Starting RangeNotes
This compound Concentration 1 - 20 µMThe optimal concentration is cell-type dependent.
UVA (365 nm) Dose 0.5 - 5 J/cm²The optimal dose depends on the desired level of adduct formation and the sensitivity of the cells.
Incubation Time with Compound 1 - 4 hoursLonger incubation times may increase cellular uptake but also the potential for dark toxicity.
Post-Irradiation Incubation Time 24 - 72 hoursThis will depend on the specific cellular endpoint being measured (e.g., apoptosis is typically measured at 48-72 hours).

Visualizations

Experimental_Workflow cluster_preparation Cell Preparation cluster_treatment Treatment cluster_analysis Downstream Analysis A Seed Cells B Incubate with This compound A->B C Wash to Remove Unbound Compound B->C D UVA Irradiation (365 nm) C->D E Post-Irradiation Incubation D->E F Cell Viability Assay E->F G Apoptosis Assay E->G H DNA Adduct Quantification E->H

Caption: Experimental workflow for this compound treatment.

Signaling_Pathway cluster_stimulus Stimulus cluster_damage DNA Damage cluster_response Cellular Response A This compound + UVA (365 nm) B DNA Monoadducts A->B C DNA Repair Pathways (e.g., NER) B->C D Cell Cycle Arrest B->D E MAPK & NF-κB Activation B->E F Apoptosis D->F E->F

Caption: Cellular response to this compound induced DNA damage.

Validation & Comparative

A Comparative Guide to Protein Labeling: Alternatives to 4,5'-Dimethylangelicin-NHS

Author: BenchChem Technical Support Team. Date: November 2025

In the dynamic field of proteomics and drug development, the precise labeling of proteins is fundamental for elucidating their function, interactions, and localization. 4,5'-Dimethylangelicin-N-hydroxysuccinimide (DMA-NHS) ester is a well-established reagent that combines amine-reactive chemistry with photo-activated crosslinking capabilities, making it particularly useful for studying protein-nucleic acid interactions. However, the specific requirements of modern experimental designs often necessitate alternative strategies that may offer higher specificity, efficiency, or different functionalities.

This guide provides a comprehensive comparison of viable alternatives to DMA-NHS, focusing on their chemical principles, performance metrics, and experimental protocols. We will explore a range of methods from traditional amine-reactive dyes to advanced enzymatic and bioorthogonal techniques, offering researchers the data needed to select the optimal tool for their specific application.

Overview of Amine-Reactive Labeling Chemistries

The NHS ester in DMA-NHS targets primary amines (lysine residues and the N-terminus), a common strategy for protein conjugation. Several alternatives utilize this same principle but employ different reactive groups or offer varied physicochemical properties.

Comparison of Amine-Reactive Labeling Reagents

FeatureNHS EstersIsothiocyanates (e.g., FITC)Tetrafluorophenyl (TFP) Esters
Target Residue Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)
Reaction pH 7.5 - 8.59.0 - 10.07.5 - 8.0
Hydrolysis Rate ModerateLowLow
Byproduct N-hydroxysuccinimideNone2,3,5,6-Tetrafluorophenol
Linkage Stability Stable Amide BondStable Thiourea BondStable Amide Bond
Key Advantage Widely used, numerous derivatives availableHigh stability of the thiourea linkageMore resistant to hydrolysis than NHS esters, allowing for more controlled reactions

Photo-Reactive Crosslinking Alternatives

The angelicin moiety of DMA-NHS is a psoralen derivative that forms covalent adducts with pyrimidine bases in DNA and RNA upon UVA irradiation. Alternatives in this category offer different activation wavelengths, target specificities, and crosslinking efficiencies.

Comparison of Photo-Reactive Crosslinkers

FeaturePsoralens (e.g., Angelicin)PhenylazidesBenzophenonesDiazirines
Activation λ 320-380 nm (UVA)250-460 nm (UV/Vis)350-360 nm (UVA)~350 nm (UVA)
Reactive Intermediate Excited Triplet StateNitreneTriplet KetoneCarbene
Intermediate Half-life NanosecondsMillisecondsMicrosecondsNanoseconds
Primary Target Nucleic Acids (Pyrimidines)C-H, N-H, O-H bonds (less specific)C-H bondsC-H, N-H, O-H bonds (highly reactive)
Key Advantage Specific for nucleic acid interactionsCan be activated at longer wavelengths to reduce protein damageHigh crosslinking efficiency and relative stabilitySmall size minimizes steric hindrance; inert until photoactivation

Advanced Labeling Strategies: Bioorthogonal and Enzymatic Methods

For researchers requiring exceptional specificity and control, bioorthogonal and enzymatic labeling methods represent a significant advancement over traditional chemical conjugation. These techniques involve introducing a unique chemical handle or recognition sequence into the target protein, which is then recognized by a specific probe or enzyme.

Click chemistry, particularly the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), provides a highly efficient and specific method for labeling. A non-natural amino acid containing an azide or alkyne group is first incorporated into the protein of interest. A probe with the corresponding reactive partner is then "clicked" on.

SPAAC_Workflow cluster_0 Step 1: Protein Engineering cluster_1 Step 2: Protein Expression cluster_2 Step 3: Bioorthogonal Labeling P Target Protein Gene E Engineered Plasmid P->E Incorporate UAA codon UAA Unnatural Amino Acid (e.g., p-Azidophenylalanine) Host Host Cell Expression (e.g., E. coli) UAA->Host E->Host AzideProt Protein with Azide Handle Host->AzideProt Translation LabeledProt Labeled Protein AzideProt->LabeledProt Probe Cyclooctyne Probe (e.g., DBCO-Fluorophore) Probe->LabeledProt SPAAC Reaction (Physiological Conditions)

Workflow for Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) labeling.

Enzymatic methods, such as those employing HaloTag, SNAP-tag, or Sortase A, offer unparalleled specificity.[1] These systems involve genetically fusing a specific protein tag to the protein of interest. This tag is then recognized by a substrate or another protein, leading to covalent labeling.

  • HaloTag: A modified haloalkane dehalogenase that forms a covalent bond with synthetic ligands containing a chloroalkane linker.[1]

  • SNAP-tag: Based on O⁶-alkylguanine-DNA alkyltransferase, it reacts specifically with benzylguanine derivatives.

  • Sortase A: A bacterial transpeptidase that recognizes a specific peptide motif (LPXTG) and cleaves it, subsequently ligating the N-terminal portion to a nucleophile, typically an oligoglycine motif.[2][3]

Comparison of Advanced Labeling Methods

FeatureClick Chemistry (SPAAC)HaloTagSortase A Ligation
Principle Bioorthogonal chemical reactionEnzyme-substrate covalent bindingEnzyme-catalyzed transpeptidation
Specificity Extremely HighVery HighVery High
Protein Modification Requires unnatural amino acid incorporation or chemical modificationRequires genetic fusion of ~33 kDa tagRequires genetic fusion of small peptide motifs (e.g., LPETG, GGG)
Kinetics Fast (Second-order rates ~1 M⁻¹s⁻¹)Very FastSlower, requires enzyme and substrates
Labeling Conditions Physiological (no catalyst needed)PhysiologicalPhysiological
Key Advantage Minimal perturbation (small azide/alkyne handle)Rapid and specific; wide variety of ligands availableSite-specific N- or C-terminal labeling with native peptide bond

Experimental Protocols

This protocol describes a general method for labeling an azide-modified protein with a cyclooctyne-bearing fluorescent dye.[4][5]

  • Protein Preparation: Express and purify the target protein containing an incorporated azide-bearing unnatural amino acid (e.g., p-azidophenylalanine). Ensure the final protein is in a compatible buffer (e.g., PBS, pH 7.4) free of reducing agents.

  • Reagent Preparation: Dissolve the cyclooctyne-fluorophore conjugate (e.g., DBCO-Cy5) in a compatible organic solvent (e.g., DMSO) to create a 10 mM stock solution.

  • Labeling Reaction:

    • To the azide-containing protein solution (e.g., at 10 µM), add the DBCO-fluorophore stock solution to a final concentration of 100 µM (a 10-fold molar excess).

    • The final concentration of DMSO should ideally be kept below 5% (v/v) to avoid protein denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or 4°C, protected from light.[4] Reaction times may vary depending on the specific cyclooctyne and protein.

  • Purification: Remove the excess, unreacted dye using a desalting column (e.g., Sephadex G-25) or via dialysis against a suitable buffer.

  • Confirmation: Confirm labeling efficiency and protein integrity using SDS-PAGE with in-gel fluorescence scanning and/or mass spectrometry.

This protocol is adapted for labeling HaloTag fusion proteins in living mammalian cells.[6][7][8]

  • Cell Culture: Seed mammalian cells expressing the HaloTag-fusion protein onto glass-bottom dishes and grow to 70-90% confluency.[7]

  • Ligand Preparation: Prepare a working solution of the cell-permeable HaloTag ligand (e.g., a TMR or Janelia Fluor ligand) at a final concentration of 0.1-5 µM in pre-warmed cell culture medium.[6] The optimal concentration can vary significantly between cell types and expression levels.[6][7]

  • Labeling:

    • Remove the existing culture medium from the cells and rinse once with a pre-warmed imaging medium (e.g., DMEM without phenol red).

    • Add the HaloTag ligand working solution to the cells.

    • Incubate for 15-30 minutes at standard cell culture conditions (37°C, 5% CO₂).[8]

  • Washing:

    • Remove the labeling solution.

    • Wash the cells two to three times with pre-warmed culture medium or PBS for 5 minutes each to remove unbound ligand and reduce background fluorescence.[6]

  • Imaging: Replace the wash buffer with fresh imaging medium. The cells are now ready for fluorescence microscopy.

Labeling_Decision_Tree Start What is the primary application? NucAcid Studying Protein-Nucleic Acid Interactions? Start->NucAcid LiveCell Labeling in Live Cells? Start->LiveCell Terminus Site-Specific N/C Terminus Labeling? Start->Terminus HighSpec Need Highest Specificity with Minimal Perturbation? Start->HighSpec NucAcid->LiveCell No Opt_Psoralen Use Psoralen or Benzophenone Crosslinkers NucAcid->Opt_Psoralen Yes LiveCell->Terminus No Opt_Halo Use Enzymatic Tags (HaloTag, SNAP-tag) LiveCell->Opt_Halo Yes (Tag fusion is acceptable) Opt_Click Use Bioorthogonal Click Chemistry (SPAAC) LiveCell->Opt_Click Yes (Minimal tag preferred) Terminus->HighSpec No Opt_Sortase Use Sortase A Ligation Terminus->Opt_Sortase Yes Opt_Amine Use General Amine-Reactive Labels (NHS, TFP) HighSpec->Opt_Amine No HighSpec->Opt_Click Yes

References

Validating 4,5'-Dimethylangelicin-NHS Crosslinking: A Comparative Guide Using Gel Electrophoresis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the precise analysis of protein-protein interactions is paramount. Chemical crosslinking serves as a powerful tool to capture these transient interactions. This guide provides a comprehensive framework for the validation of a novel photo-activatable crosslinker, 4,5'-Dimethylangelicin-N-hydroxysuccinimide (DMA-NHS), and its comparison with established crosslinking agents using gel electrophoresis.

Angelicin derivatives, a class of psoralens, offer the advantage of photo-activation, providing temporal and spatial control over the crosslinking reaction. The incorporation of an N-hydroxysuccinimide (NHS) ester allows for the covalent linkage to primary amines on proteins. This guide details the experimental protocols to assess the efficiency and specificity of DMA-NHS and compares its performance against a conventional amine-reactive crosslinker, Bis(sulfosuccinimidyl) suberate (BS3), and another photo-activatable crosslinker.

Comparative Analysis of Crosslinker Performance

To objectively evaluate the efficacy of 4,5'-Dimethylangelicin-NHS, a systematic comparison with alternative crosslinking agents is essential. This section outlines the key performance indicators and provides a structured table for data presentation.

CrosslinkerOptimal ConcentrationCrosslinking Efficiency (%)Monomer Depletion (%)Dimer Formation (%)Higher-Order Aggregates (%)
This compound [To be determined][Experimental value][Experimental value][Experimental value][Experimental value]
BS3 (control) [e.g., 1 mM][Experimental value][Experimental value][Experimental value][Experimental value]
Alternative Photo-Crosslinker [e.g., Diazirine-NHS][Experimental value][Experimental value][Experimental value][Experimental value]

Caption: Comparative analysis of crosslinking efficiency.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. The following protocols outline the steps for protein crosslinking and analysis by SDS-PAGE.

Protocol 1: this compound Photo-Crosslinking

This protocol is based on methodologies for similar psoralen-based NHS ester crosslinkers and should be optimized for the specific protein system under investigation.

Materials:

  • Protein of interest (e.g., Bovine Serum Albumin, BSA, at 1 mg/mL in PBS)

  • This compound (stock solution in DMSO)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • UVA lamp (365 nm)

  • SDS-PAGE loading buffer (containing a reducing agent like DTT or β-mercaptoethanol)

Procedure:

  • Prepare a series of protein solutions with varying final concentrations of DMA-NHS (e.g., 10 µM, 50 µM, 100 µM, 200 µM).

  • Incubate the reactions for 30-60 minutes at room temperature in the dark to allow for the reaction of the NHS-ester with primary amines.

  • Transfer the reaction mixtures to a 96-well plate or similar UV-transparent vessel.

  • Expose the samples to a 365 nm UVA light source for a predetermined time (e.g., 5, 15, 30 minutes). Optimization of exposure time is critical.

  • Quench the reaction by adding an excess of a primary amine-containing buffer, such as Tris-HCl, to a final concentration of 20-50 mM.

  • Add SDS-PAGE loading buffer to each sample and heat at 95°C for 5 minutes.

  • Analyze the samples by SDS-PAGE.

Protocol 2: BS3 Crosslinking (Control)

BS3 is a non-cleavable, water-soluble, and amine-reactive crosslinker.

Materials:

  • Protein of interest (e.g., BSA at 1 mg/mL in PBS)

  • Bis(sulfosuccinimidyl) suberate (BS3) (freshly prepared stock solution in PBS)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 7.5)

  • SDS-PAGE loading buffer

Procedure:

  • Prepare a series of protein solutions with varying final concentrations of BS3 (e.g., 0.1 mM, 0.5 mM, 1 mM, 2 mM).

  • Incubate the reactions for 30-60 minutes at room temperature.

  • Quench the reaction by adding the quenching buffer to a final concentration of 20-50 mM and incubate for 15 minutes.

  • Add SDS-PAGE loading buffer to each sample and heat at 95°C for 5 minutes.

  • Analyze the samples by SDS-PAGE.

Protocol 3: Gel Electrophoresis and Densitometric Analysis

Procedure:

  • Load the prepared samples onto a polyacrylamide gel (e.g., 4-12% gradient gel). Include a lane with the uncrosslinked protein as a negative control.

  • Run the gel according to standard procedures.

  • Stain the gel with a suitable protein stain (e.g., Coomassie Brilliant Blue or a fluorescent stain).

  • Image the gel using an appropriate gel documentation system.

  • Perform densitometric analysis on the gel image to quantify the intensity of the protein bands corresponding to the monomer, dimer, and higher-order oligomers.

  • Calculate the crosslinking efficiency as the percentage of the total protein that has shifted to a higher molecular weight form.

Visualizing the Experimental Workflow

To provide a clear overview of the experimental process, the following diagrams illustrate the key steps.

DMA_NHS_Crosslinking_Workflow cluster_reaction Crosslinking Reaction cluster_analysis Analysis Protein Protein Solution Add_DMA_NHS Add DMA-NHS Protein->Add_DMA_NHS Incubate_Dark Incubate (Dark) Add_DMA_NHS->Incubate_Dark UV_Activation UVA Activation (365 nm) Incubate_Dark->UV_Activation Quench Quench Reaction UV_Activation->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Stain_Gel Stain Gel SDS_PAGE->Stain_Gel Image_Gel Image Gel Stain_Gel->Image_Gel Densitometry Densitometry Image_Gel->Densitometry

Caption: Workflow for DMA-NHS photo-crosslinking.

BS3_Crosslinking_Workflow cluster_reaction Crosslinking Reaction cluster_analysis Analysis Protein Protein Solution Add_BS3 Add BS3 Protein->Add_BS3 Incubate Incubate Add_BS3->Incubate Quench Quench Reaction Incubate->Quench SDS_PAGE SDS-PAGE Quench->SDS_PAGE Stain_Gel Stain Gel SDS_PAGE->Stain_Gel Image_Gel Image Gel Stain_Gel->Image_Gel Densitometry Densitometry Image_Gel->Densitometry

Caption: Workflow for BS3 crosslinking.

Signaling Pathway and Crosslinking Mechanism

The fundamental principle of DMA-NHS crosslinking involves two key steps: the reaction of the NHS ester with primary amines on the protein surface, followed by the photo-activated crosslinking mediated by the angelicin moiety.

Crosslinking_Mechanism cluster_step1 Step 1: NHS Ester Reaction cluster_step2 Step 2: Photo-activation DMA_NHS DMA-NHS DMA_Protein DMA-Protein Conjugate DMA_NHS->DMA_Protein Protein_NH2 Protein with Primary Amine (-NH2) Protein_NH2->DMA_Protein Excited_DMA Excited Angelicin Moiety DMA_Protein->Excited_DMA UVA UVA Light (365 nm) UVA->Excited_DMA Crosslinked_Complex Covalently Crosslinked Complex Excited_DMA->Crosslinked_Complex Interacting_Protein Interacting Protein Interacting_Protein->Crosslinked_Complex

Caption: Mechanism of DMA-NHS crosslinking.

By following these protocols and utilizing the provided frameworks for data presentation and visualization, researchers can effectively validate the performance of this compound and compare it to other crosslinking agents. This systematic approach will enable the confident application of this novel photo-activatable crosslinker in the study of protein-protein interactions.

Unveiling Peptide Interactions: A Comparative Guide to 4,5'-Dimethylangelicin-NHS and Alternative Labeling Reagents for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complex landscape of protein and peptide analysis, the choice of labeling reagent is a critical determinant of experimental success. This guide provides a comprehensive comparison of 4,5'-Dimethylangelicin-NHS (dMA-NHS), a specialized photoreactive labeling agent, with other commonly used peptide labeling reagents for mass spectrometry. By presenting objective performance comparisons, detailed experimental protocols, and supporting data, this document aims to empower researchers to select the optimal tool for their specific analytical needs.

Performance Comparison of Peptide Labeling Reagents

The selection of a labeling reagent for mass spectrometry is dictated by the specific research question, be it quantitative proteomics, protein-protein interaction studies, or structural analysis. This compound, as a member of the angelicin family of compounds, is inferred to be a heterobifunctional crosslinker. It combines a primary amine-reactive N-hydroxysuccinimide (NHS) ester with a photoreactive angelicin moiety. This dual functionality allows for a two-step labeling process: covalent attachment to peptides via the NHS ester, followed by UV-induced crosslinking to interacting molecules.

This photoreactive capability sets dMA-NHS apart from many standard labeling reagents. The following tables provide a comparative overview of dMA-NHS (based on the properties of photoreactive, amine-reactive crosslinkers) and other widely used peptide labeling methods.

FeatureThis compound (Inferred)Tandem Mass Tags (TMT)Stable Isotope Dimethyl Labeling
Primary Function Covalent Labeling & Photoreactive CrosslinkingIsobaric Labeling for QuantificationIsotopic Labeling for Quantification
Target Functional Group Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)Primary Amines (Lysine, N-terminus)
Reaction Chemistry NHS Ester Acylation & UV-induced CycloadditionNHS Ester AcylationReductive Amination
Key Advantage Captures transient or weak protein-protein interactionsHigh-plex multiplexing (up to 11 samples)Cost-effective, simple procedure
Primary Application Protein-protein interaction studies, structural proteomicsQuantitative proteomicsQuantitative proteomics
Mass Spectrometry Readout Identification of crosslinked peptidesReporter ions in MS/MSMass shift between light and heavy labeled peptides

Experimental Protocols

Detailed and robust experimental protocols are fundamental to achieving reliable and reproducible results in mass spectrometry. Below are methodologies for peptide labeling using dMA-NHS (inferred protocol for a photoreactive, amine-reactive crosslinker) and a standard alternative, stable isotope dimethyl labeling.

Protocol 1: Labeling and Photocrosslinking of Peptides with this compound (Inferred)

This protocol is based on the general principles of NHS ester labeling and UV-induced crosslinking with psoralen-like compounds.

Materials:

  • Peptide sample (digested protein)

  • This compound (dMA-NHS)

  • Anhydrous Dimethylformamide (DMF) or Dimethyl Sulfoxide (DMSO)

  • Labeling Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5[1][2]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0 or 1.5 M hydroxylamine, pH 8.5

  • UV lamp (365 nm)

  • Mass spectrometer compatible with peptide analysis

Procedure:

  • Peptide Preparation: Ensure the peptide sample is in a buffer free of primary amines (e.g., Tris). The optimal peptide concentration for labeling is typically 1-10 mg/mL.[1]

  • Reagent Preparation: Immediately before use, dissolve the dMA-NHS in a small amount of anhydrous DMF or DMSO to create a stock solution (e.g., 10 mg/mL).

  • Labeling Reaction:

    • Add the dMA-NHS stock solution to the peptide solution. A molar excess of the NHS ester is typically used for efficient labeling.[1][2]

    • Incubate the reaction for 1 hour at room temperature with gentle mixing.

  • Quenching: Stop the labeling reaction by adding the quenching buffer to consume any unreacted NHS ester. Incubate for 15-60 minutes at room temperature.

  • Sample Cleanup (Optional but Recommended): Remove excess reagent and byproducts using a suitable method such as C18 desalting.

  • Photocrosslinking:

    • If the goal is to identify interaction partners, the labeled peptide can be introduced to the interacting system (e.g., cell lysate, purified protein).

    • Expose the sample to UV light at 365 nm for a specified duration to activate the angelicin moiety and induce crosslinking. The optimal exposure time needs to be empirically determined.

  • Mass Spectrometry Analysis: Analyze the sample by LC-MS/MS to identify the labeled and crosslinked peptides.

Protocol 2: Stable Isotope Dimethyl Labeling of Peptides

This is a widely used, cost-effective method for quantitative proteomics.

Materials:

  • Peptide sample (digested protein)

  • "Light" labeling reagent: Formaldehyde (CH₂O)

  • "Heavy" labeling reagent: Deuterated formaldehyde (CD₂O) or ¹³C-deuterated formaldehyde (¹³CD₂O)

  • Reducing agent: Sodium cyanoborohydride (NaBH₃CN)

  • Labeling Buffer: e.g., 50 mM sodium phosphate buffer, pH 7.2

  • Quenching Buffer: e.g., Ammonia or Tris buffer

  • Mass spectrometer

Procedure:

  • Sample Preparation: Resuspend the peptide samples in the labeling buffer.

  • Labeling Reaction:

    • To one sample, add the "light" formaldehyde solution.

    • To the sample to be compared, add the "heavy" formaldehyde solution.

    • Immediately add the reducing agent (sodium cyanoborohydride) to both samples.

    • Incubate for approximately 1 hour at room temperature.

  • Quenching: Stop the reaction by adding the quenching buffer.

  • Sample Pooling: Combine the "light" and "heavy" labeled samples in a 1:1 ratio.

  • Sample Cleanup: Desalt the combined sample using a C18 column.

  • Mass Spectrometry Analysis: Analyze the pooled sample by LC-MS/MS. The relative quantification is achieved by comparing the peak intensities of the "light" and "heavy" labeled peptide pairs.

Visualizing Workflows and Pathways

Diagrams are invaluable for conceptualizing complex experimental processes and biological pathways. The following visualizations, created using the DOT language, illustrate the experimental workflow for dMA-NHS labeling and a hypothetical signaling pathway that could be investigated using this technology.

experimental_workflow cluster_labeling Step 1: Amine-Reactive Labeling cluster_interaction Step 2: Interaction & Crosslinking cluster_analysis Step 3: Analysis Peptide Peptide Sample Labeled_Peptide dMA-NHS Labeled Peptide Peptide->Labeled_Peptide NHS Ester Reaction (Primary Amines) dMA_NHS dMA-NHS Reagent dMA_NHS->Labeled_Peptide Crosslinked_Complex Crosslinked Peptide-Protein Complex Labeled_Peptide->Crosslinked_Complex Interacting_System Interacting System (e.g., Protein Complex) Interacting_System->Crosslinked_Complex UV_Light UV Light (365 nm) UV_Light->Crosslinked_Complex Photoreaction (Angelicin Moiety) Digestion Proteolytic Digestion Crosslinked_Complex->Digestion LC_MSMS LC-MS/MS Analysis Digestion->LC_MSMS Data_Analysis Data Analysis (Identification of Crosslinked Peptides) LC_MSMS->Data_Analysis

dMA-NHS Experimental Workflow

signaling_pathway cluster_cytoplasm Cytoplasm Receptor Membrane Receptor Kinase1 Kinase 1 Receptor->Kinase1 Ligand Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation Transcription_Factor Transcription Factor Kinase2->Transcription_Factor Activation Kinase2->Transcription_Factor dMA-NHS crosslinking could capture the interaction between Kinase 2 and Transcription Factor Nucleus Nucleus Transcription_Factor->Nucleus Translocation Gene_Expression Target Gene Expression Nucleus->Gene_Expression

Hypothetical Signaling Pathway Investigation

References

Safety Operating Guide

Safe Disposal of 4,5'-Dimethylangelicin-NHS: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and environmental responsibility. This guide provides a comprehensive overview of the recommended disposal procedures for 4,5'-Dimethylangelicin-NHS, a compound often used in biomedical research. While a specific Safety Data Sheet (SDS) for this compound was not located, the following procedures are based on established best practices for the disposal of hazardous and potentially cytotoxic chemical waste.

All chemical waste must be handled with care, assuming hazardous properties in the absence of specific data. Unused or expired this compound, as well as any materials contaminated with it, should be treated as hazardous waste and disposed of through an approved waste disposal plant.[1][2]

Personal Protective Equipment (PPE)

Before handling this compound for disposal, it is imperative to wear appropriate Personal Protective Equipment (PPE) to minimize exposure risks. This includes, but is not limited to:

PPE CategorySpecific Items
Hand Protection Nitrile gloves (double gloving is recommended)
Eye Protection Safety glasses with side shields or chemical goggles
Body Protection Laboratory coat
Respiratory Use in a well-ventilated area or under a chemical fume hood.[1]

Step-by-Step Disposal Protocol

  • Segregation of Waste:

    • Do not mix this compound waste with other waste streams.

    • Keep the compound in its original or a clearly labeled, sealed container.

  • Solid Waste Disposal:

    • Unused Reagent: The original container with the unused solid compound should be securely closed and placed in a designated hazardous waste container.

    • Contaminated Materials: Items such as pipette tips, gloves, and absorbent paper contaminated with this compound should be collected in a separate, clearly labeled hazardous waste bag or container.

  • Liquid Waste Disposal:

    • Solutions containing this compound should not be poured down the drain.[1]

    • Collect all liquid waste in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Spill Management:

    • In the event of a spill, gently cover the area with an absorbent material to avoid raising dust.[3]

    • Wearing appropriate PPE, carefully collect the absorbent material and any contaminated debris.

    • Place all cleanup materials into a designated hazardous waste container.

    • Clean the spill area thoroughly with a suitable detergent and water.[4]

  • Final Disposal:

    • All containers of this compound waste must be disposed of through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal contractor.[1][2]

Disposal Workflow

The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.

start Start: Identify this compound for Disposal ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe assess_form Assess Waste Form ppe->assess_form solid_waste Solid Waste (Unused reagent, contaminated labware) assess_form->solid_waste Solid liquid_waste Liquid Waste (Solutions containing the compound) assess_form->liquid_waste Liquid package_solid Package in Labeled Hazardous Waste Container solid_waste->package_solid package_liquid Collect in Labeled Liquid Hazardous Waste Container liquid_waste->package_liquid spill Is there a spill? package_solid->spill package_liquid->spill contain_spill Contain and Clean Spill with Absorbent Material spill->contain_spill Yes contact_ehs Contact Environmental Health & Safety (EHS) for Pickup and Final Disposal spill->contact_ehs No package_spill Package Cleanup Materials as Hazardous Waste contain_spill->package_spill package_spill->contact_ehs end End: Disposal Complete contact_ehs->end

Disposal workflow for this compound.

References

Essential Safety and Operational Guide for Handling 4,5'-Dimethylangelicin-NHS

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate safety, handling, and disposal protocols for 4,5'-Dimethylangelicin-NHS, tailored for researchers, scientists, and drug development professionals. The following procedures are based on the known hazardous properties of angelicin derivatives and N-hydroxysuccinimide (NHS) esters, as a specific Safety Data Sheet (SDS) for this compound is not publicly available.

Hazard Assessment and Personal Protective Equipment (PPE)

This compound should be handled as a hazardous compound due to the inherent risks associated with its constituent parts: the angelicin moiety and the reactive NHS ester. Angelicin and its derivatives are known to be phototoxic and photomutagenic, causing skin irritation and potential DNA damage upon exposure to UV light.[1] The N-hydroxysuccinimide (NHS) ester group makes the compound highly reactive, particularly towards primary amines, and moisture-sensitive.[2][3]

Summary of Potential Hazards:

  • Acute Toxicity: Angelicin has an oral LD50 of 322 mg/kg in rats, indicating moderate acute toxicity.[1]

  • Phototoxicity: Angelicin derivatives can cause severe skin reactions, including erythema and blisters, upon exposure to UV light.[1]

  • Skin and Eye Irritation: Likely to be an irritant to the skin, eyes, and respiratory system.[4]

  • Reactivity: As an NHS ester, it is highly reactive and will react with water and other nucleophiles.[2][3]

Mandatory Personal Protective Equipment (PPE):

A comprehensive PPE strategy is crucial to mitigate the risks associated with handling this compound.

PPE CategorySpecificationPurpose
Hand Protection Nitrile gloves (minimum thickness of 0.11 mm). Consider double-gloving for extended handling periods.To prevent skin contact with the chemical, which can cause irritation and photosensitization.
Eye Protection Chemical safety goggles that provide a complete seal around the eyes. A face shield should be worn over goggles when handling larger quantities or if there is a splash hazard.To protect eyes from splashes of the solid compound or solutions, which can cause severe irritation.
Body Protection A flame-resistant laboratory coat that is fully buttoned.To protect skin and personal clothing from spills and contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher is recommended when handling the powder outside of a certified chemical fume hood to prevent inhalation of fine particles.To prevent inhalation of the powdered compound, which can cause respiratory irritation.

Operational Plan: Handling and Storage

Handling:

  • Work Area: All handling of this compound, especially weighing and preparing solutions, must be conducted in a certified chemical fume hood to minimize inhalation exposure.

  • Photosensitivity: As angelicin derivatives are photosensitive, it is crucial to work in an area with minimal UV light exposure.[5] Use amber vials or wrap containers in aluminum foil to protect the compound from light.[6]

  • Moisture Sensitivity: NHS esters are moisture-sensitive and will hydrolyze.[2] Handle the compound in a dry environment and store it in a desiccator.

  • Dispensing: Use appropriate tools (e.g., spatulas, powder funnels) to handle the solid. Avoid creating dust.

  • Solution Preparation: When dissolving the compound, add the solid to the solvent slowly to avoid splashing.

Storage:

  • Container: Store this compound in a tightly sealed, opaque container.

  • Environment: The storage area should be cool, dry, and well-ventilated. Refrigeration is recommended for long-term storage to maintain reactivity.[4]

  • Incompatibilities: Store away from water, strong oxidizing agents, acids, and bases.

Disposal Plan

Proper disposal of this compound and contaminated materials is essential to prevent environmental contamination and ensure safety.

Waste Segregation:

  • Solid Waste: Unused or expired this compound powder should be collected in a designated, labeled hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container for organic solvent waste. Do not pour down the drain.

  • Contaminated Materials: All materials that have come into contact with the compound (e.g., gloves, weigh boats, pipette tips, paper towels) should be disposed of in a designated solid hazardous waste container.

Disposal Procedure:

  • Collection: Collect all waste in clearly labeled, sealed containers.

  • Storage: Store waste containers in a designated, well-ventilated, and secure area away from incompatible materials.

  • Licensed Disposal: Arrange for the disposal of all hazardous waste through a licensed chemical waste disposal contractor in accordance with local, state, and federal regulations.

Experimental Protocol: General Procedure for Amine Labeling

This protocol provides a general workflow for a common application of NHS esters: labeling a primary amine-containing molecule (e.g., a protein or an amino-modified oligonucleotide).

  • Preparation of Amine Solution: Dissolve the amine-containing molecule in an amine-free buffer (e.g., phosphate-buffered saline, PBS) at a pH of 7.2-8.0.

  • Preparation of this compound Solution: Immediately before use, dissolve the required amount of this compound in a dry, aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Labeling Reaction: Add the this compound solution to the amine solution while gently vortexing. The reaction should be carried out in a light-protected container.

  • Incubation: Allow the reaction to proceed for 1-2 hours at room temperature, protected from light.

  • Quenching: Quench any unreacted NHS ester by adding a small amount of an amine-containing buffer (e.g., Tris or glycine).

  • Purification: Purify the labeled product from the reaction mixture using an appropriate method (e.g., dialysis, size-exclusion chromatography) to remove unreacted labeling reagent and byproducts.

Visual Workflow for Safe Handling and Disposal

The following diagram illustrates the key steps for the safe handling and disposal of this compound.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal a Don Appropriate PPE b Work in Chemical Fume Hood a->b c Minimize UV Light Exposure b->c d Weigh Solid Compound c->d e Prepare Solution in Aprotic Solvent d->e f Conduct Experiment e->f g Segregate Waste: - Solid Chemical - Liquid Chemical - Contaminated Materials f->g h Store Waste in Labeled, Sealed Containers g->h i Arrange for Licensed Disposal h->i

Caption: Workflow for safe handling and disposal of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.